Aurein 3.2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C82H138N22O21 |
|---|---|
Molecular Weight |
1768.1 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C82H138N22O21/c1-15-44(9)64(68(86)111)101-78(121)59(40-106)99-77(120)58(39-105)98-70(113)49(14)91-81(124)66(46(11)17-3)103-75(118)56(34-51-37-87-41-89-51)93-61(108)38-88-69(112)48(13)90-80(123)65(45(10)16-2)102-72(115)53(29-23-25-31-84)94-71(114)52(28-22-24-30-83)95-79(122)63(43(7)8)100-82(125)67(47(12)18-4)104-76(119)57(35-62(109)110)97-74(117)55(33-50-26-20-19-21-27-50)96-73(116)54(32-42(5)6)92-60(107)36-85/h19-21,26-27,37,41-49,52-59,63-67,105-106H,15-18,22-25,28-36,38-40,83-85H2,1-14H3,(H2,86,111)(H,87,89)(H,88,112)(H,90,123)(H,91,124)(H,92,107)(H,93,108)(H,94,114)(H,95,122)(H,96,116)(H,97,117)(H,98,113)(H,99,120)(H,100,125)(H,101,121)(H,102,115)(H,103,118)(H,104,119)(H,109,110)/t44-,45-,46-,47-,48-,49-,52-,53-,54-,55-,56-,57-,58-,59-,63-,64-,65-,66-,67-/m0/s1 |
InChI Key |
AZJGYRSVLGOODV-CPKQTTGZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)CN |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
What is the amino acid sequence of Aurein 3.2?
An In-depth Whitepaper on the Antimicrobial Peptide Aurein 3.2
This technical guide provides a comprehensive overview of the antimicrobial peptide this compound, intended for researchers, scientists, and drug development professionals. This document details its amino acid sequence, biological activities, and mechanism of action, supported by experimental protocols and data presented for comparative analysis.
Introduction to this compound
This compound is a member of the aurein family of antimicrobial peptides (AMPs), which were first isolated from the skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis. Like other AMPs, aureins represent a promising class of molecules in the search for novel therapeutics to combat antibiotic-resistant pathogens and cancer. These peptides are key components of the innate immune system of these amphibians.
Amino Acid Sequence and Physicochemical Properties
The primary structure of this compound consists of a 17-amino acid sequence with an amidated C-terminus.
Full Sequence: Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH₂[1][2] One-Letter Code: GLFDIVKKIAGHIASSI-NH₂[1][2] UniProt Accession: P69022[3]
The amidation of the C-terminus is a common feature in many AMPs, which is known to enhance peptide stability and biological activity.
Biological Activity
While specific quantitative data for this compound is limited in publicly accessible literature, the biological activities of the aurein family, particularly the well-studied Aurein 1.2, provide a strong indication of the expected bio-functionality of this compound. It is anticipated that this compound exhibits both antimicrobial and anticancer properties.
Antimicrobial Activity
Aurein peptides generally display activity against a range of Gram-positive bacteria. The table below presents representative Minimum Inhibitory Concentration (MIC) data for the closely related Aurein 1.2, which is often used as a benchmark for this peptide family.
| Microorganism | Peptide | MIC (μM) | Reference |
| Staphylococcus aureus | Aurein 1.2 | 8 - 32 | [4] |
| Escherichia coli | Aurein 1.2 | >32 | [4] |
Note: This data is for Aurein 1.2 and serves as an illustrative example of the antimicrobial profile expected for the aurein family.
Anticancer Activity
Aurein peptides have also been shown to possess cytotoxic activity against various cancer cell lines. The proposed mechanism involves preferential interaction with the anionic components of cancer cell membranes. Below are representative IC50 values for Aurein 1.2 against human cancer cell lines.
| Cell Line | Peptide | IC50 (μM) | Reference |
| Human non-small cell lung cancer (H838) | Aurein 1.2 | 27.52 | [4] |
| Human glioblastoma astrocytoma (U251MG) | Aurein 1.2 | 38.41 | [4] |
Note: This data is for Aurein 1.2 and is provided to indicate the potential anticancer activity of this compound.
Mechanism of Action: The Carpet Model
The antimicrobial and anticancer activity of aurein peptides is largely attributed to their ability to disrupt the cell membrane. The most widely accepted mechanism of action for Aurein 1.2 is the "carpet model". It is highly probable that this compound follows a similar mechanism.
This model involves the following steps:
-
Electrostatic Attraction: The cationic peptide is initially attracted to the anionic components of the microbial or cancer cell membrane (e.g., phosphatidylserine, teichoic acids).
-
Peptide Accumulation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer.
-
Membrane Disruption: Once a threshold concentration is reached, the peptides induce membrane permeabilization and disintegration in a detergent-like manner, leading to the formation of micelles or transient pores. This results in the leakage of cellular contents and ultimately, cell death.
A key feature of the carpet model is that the peptides do not need to form stable transmembrane channels.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the study of this compound, based on established protocols for similar antimicrobial peptides.
Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) this compound can be synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase synthesis protocol.[5]
-
Resin Preparation: A Rink Amide resin is used to obtain the C-terminal amide.
-
Amino Acid Coupling: The peptide chain is elongated by sequential coupling of Fmoc-protected amino acids. A coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA (N,N-diisopropylethylamine) is used.
-
Fmoc Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF (dimethylformamide) to allow for the next coupling cycle.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (TIS) and water.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
Antimicrobial Susceptibility Testing
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination This method is used to determine the lowest concentration of the peptide that inhibits the visible growth of a microorganism.[6][7]
-
Bacterial Culture Preparation: A fresh overnight culture of the target bacterium is diluted in a suitable broth (e.g., Mueller-Hinton Broth) to a standardized cell density (approximately 5 x 10^5 CFU/mL).
-
Peptide Dilution Series: A serial two-fold dilution of this compound is prepared in the broth in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension is added to each well containing the peptide dilutions.
-
Controls: Positive (bacteria in broth without peptide) and negative (broth only) growth controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed.
Cytotoxicity Assay
MTT Assay for IC50 Determination The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.[2]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.
-
Peptide Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with untreated cells is also included.
-
Incubation: The cells are incubated with the peptide for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The cell viability is calculated as a percentage relative to the untreated control. The IC50 value, the concentration of the peptide that inhibits 50% of cell viability, is determined by plotting cell viability against peptide concentration and fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
The "Carpet Model" Mechanism of Action
Caption: The "Carpet Model" for this compound's membrane disruption.
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Aurein 3.2 (UniProt: P69022): A Technical Guide to a Promising Antimicrobial and Anticancer Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aurein 3.2 is a cationic antimicrobial peptide (AMP) identified from the skin secretions of the Southern bell frog, Litoria raniformis. As a member of the aurein family of peptides, it is presumed to possess broad-spectrum antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, and putative mechanism of action. Due to the limited publicly available experimental data specific to this compound, this document leverages data from the well-characterized, closely related aurein peptides, particularly Aurein 1.2 and 3.1, to infer its potential biological activities and guide future research. This guide also details relevant experimental protocols for the synthesis, and biological evaluation of this compound and its analogs.
Introduction
The increasing prevalence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising class of therapeutics due to their broad-spectrum activity and unique mechanisms of action that are less prone to the development of resistance. The aurein family of peptides, isolated from Australian bell frogs, is a notable group of AMPs with demonstrated antimicrobial and anticancer activities[1]. This compound (UniProt accession number P69022) is a 17-amino acid peptide belonging to this family[1]. This document serves as a technical resource for researchers and drug developers interested in the therapeutic potential of this compound.
Peptide Characteristics
This compound is a cationic peptide with a sequence of GLFDIVKKIAGHIASSI[1]. Its physicochemical properties, predicted using bioinformatics tools, are summarized in the table below.
| Property | Value |
| UniProt Accession | P69022 |
| Amino Acid Sequence | GLFDIVKKIAGHIASSI |
| Length | 17 residues |
| Molecular Weight | 1768.11 Da |
| Theoretical pI | 10.03 |
| Net Charge at pH 7 | +2 |
Biological Activity (Inferred)
Antimicrobial Activity
The aurein family of peptides exhibits potent activity against a range of Gram-positive bacteria. The table below summarizes the Minimum Inhibitory Concentration (MIC) values for the well-studied Aurein 1.2. It is anticipated that this compound would display a similar spectrum of activity.
| Organism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 8 | [2] |
| Staphylococcus aureus (MRSA) | ATCC 43300 | 8 | [2] |
| Enterococcus faecalis | ATCC 29212 | 8 | [2] |
| Enterococcus faecalis (VRE) | ATCC 51299 | 16 | [2] |
| Streptococcus pyogenes | ATCC 19615 | 4 | [2] |
| Escherichia coli | >128 | [3] | |
| Pseudomonas aeruginosa | >128 | [3] |
Anticancer Activity
Several aurein peptides have demonstrated cytotoxic activity against various cancer cell lines. For instance, Aurein 3.1 has reported LC50 values in the range of 10⁻⁵ to 10⁻⁴ M[1]. The table below shows the 50% inhibitory concentration (IC50) values for Aurein 1.2 against different human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H838 | Lung Carcinoma | 26.12 | |
| MCF-7 | Breast Adenocarcinoma | 20.33 | |
| U251MG | Glioblastoma | 38.41 |
Mechanism of Action: The Carpet Model
The proposed mechanism of action for the aurein family of peptides is the "carpet model," a membrane-disruptive process that does not involve specific intracellular targets. This model is depicted in the diagram below.
Caption: Proposed "Carpet Model" mechanism of action for this compound.
Experimental Protocols
The following are generalized protocols for the synthesis and biological evaluation of this compound, based on methodologies reported for Aurein 1.2 and other similar antimicrobial peptides.
Peptide Synthesis
Workflow for Solid-Phase Peptide Synthesis (SPPS) of this compound
Caption: A typical workflow for the solid-phase synthesis of this compound.
Methodology: this compound can be synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology. The synthesis is typically carried out on a Rink Amide resin to obtain a C-terminally amidated peptide. Each cycle of amino acid addition involves the deprotection of the Fmoc group followed by the coupling of the next Fmoc-protected amino acid. After the final amino acid is coupled, the peptide is cleaved from the resin, precipitated, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
Antimicrobial Susceptibility Testing
Broth Microdilution Assay Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Methodology: The minimum inhibitory concentration (MIC) of this compound against various microbial strains can be determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines. Briefly, two-fold serial dilutions of the peptide are prepared in a appropriate growth medium in 96-well microtiter plates. Each well is then inoculated with a standardized suspension of the test microorganism. The plates are incubated, and the MIC is determined as the lowest concentration of the peptide that completely inhibits visible growth. The minimum bactericidal concentration (MBC) can be determined by sub-culturing aliquots from the wells with no visible growth onto agar plates.
Cytotoxicity Assay
MTT Assay Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value using the MTT assay.
Methodology: The cytotoxic activity of this compound against cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and, after adherence, are treated with various concentrations of the peptide. Following an incubation period, MTT solution is added to each well. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate. The formazan is then solubilized, and the absorbance is measured. The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.
Future Directions
The information available on the aurein peptide family strongly suggests that this compound is a promising candidate for further investigation as a potential antimicrobial and anticancer agent. Future research should focus on:
-
Quantitative Biological Evaluation: Performing comprehensive antimicrobial and anticancer screening of synthetic this compound to determine its specific MIC and IC50 values against a broad range of pathogens and cancer cell lines.
-
Mechanism of Action Studies: Confirming the membrane-disruptive mechanism of action for this compound using biophysical techniques such as circular dichroism, vesicle leakage assays, and microscopy.
-
In Vivo Efficacy and Toxicity: Evaluating the therapeutic potential and safety profile of this compound in preclinical animal models of infection and cancer.
-
Structure-Activity Relationship Studies: Synthesizing and testing analogs of this compound to optimize its activity, selectivity, and stability.
Conclusion
This compound, a peptide from the Southern bell frog, represents a promising lead molecule in the search for new anti-infective and anticancer therapies. While specific experimental data for this peptide is currently lacking, its close relation to well-characterized aurein peptides provides a solid foundation for its anticipated biological activities. The protocols and information provided in this technical guide are intended to facilitate further research and development of this compound as a potential therapeutic agent.
References
An In-depth Technical Guide to the Physicochemical Properties of Aurein 3.2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Aurein 3.2, an antimicrobial peptide with potential therapeutic applications. The document focuses on its hydrophobicity and charge, critical parameters influencing its biological activity. Detailed experimental protocols for characterization and visualizations of key concepts are included to support further research and development.
Core Physicochemical Properties of this compound
This compound is a 13-amino acid peptide with the sequence GLFDIVKKVVGAL, featuring a C-terminal amidation. Its physicochemical characteristics, including hydrophobicity and net charge, are fundamental to its mechanism of action, which primarily involves interaction with and disruption of microbial cell membranes.
Summary of Physicochemical Parameters
The key physicochemical properties of this compound have been calculated based on its amino acid sequence and are summarized in the table below. These values provide a quantitative measure of its overall hydrophobicity and charge.
| Parameter | Calculated Value | Significance |
| Molecular Weight | 1361.75 Da | Influences diffusion and transport properties. |
| Theoretical Isoelectric Point (pI) | 10.02 | The pH at which the peptide carries no net electrical charge. |
| Net Charge at pH 7.4 | +2 | A positive charge facilitates interaction with negatively charged bacterial membranes. |
| Grand Average of Hydropathicity (GRAVY) | 1.331 | A positive GRAVY score indicates a hydrophobic nature, suggesting favorable partitioning into lipid membranes. |
Amino Acid Contribution to Physicochemical Properties
The specific amino acids in the this compound sequence and their individual properties contribute to the overall characteristics of the peptide. The following table breaks down the contribution of each residue.
| Position | Amino Acid (3-Letter) | Amino Acid (1-Letter) | Charge at pH 7.4 | Hydropathy Index (Kyte & Doolittle) |
| 1 | Glycine | G | 0 | -0.4 |
| 2 | Leucine | L | 0 | 3.8 |
| 3 | Phenylalanine | F | 0 | 2.8 |
| 4 | Aspartic Acid | D | -1 | -3.5 |
| 5 | Isoleucine | I | 0 | 4.5 |
| 6 | Valine | V | 0 | 4.2 |
| 7 | Lysine | K | +1 | -3.9 |
| 8 | Lysine | K | +1 | -3.9 |
| 9 | Valine | V | 0 | 4.2 |
| 10 | Valine | V | 0 | 4.2 |
| 11 | Glycine | G | 0 | -0.4 |
| 12 | Alanine | A | 0 | 1.8 |
| 13 | Leucine | L | 0 | 3.8 |
Experimental Protocols
Accurate determination of the physicochemical properties of synthetic or purified this compound is essential for quality control and in-depth structure-activity relationship studies. The following are standard protocols for measuring hydrophobicity and charge.
Determination of Hydrophobicity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a widely used technique to assess the hydrophobicity of peptides. The retention time of the peptide on a hydrophobic stationary phase is correlated with its hydrophobicity.
Materials:
-
Reversed-phase HPLC system with a UV detector
-
C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
This compound peptide sample, dissolved in Solvent A
Procedure:
-
Equilibrate the C18 column with a mixture of 95% Solvent A and 5% Solvent B at a constant flow rate (e.g., 1 mL/min).
-
Inject a known concentration of the this compound sample onto the column.
-
Elute the peptide using a linear gradient of Solvent B, for example, from 5% to 95% over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 nm or 280 nm.
-
The retention time at which the peptide elutes is a measure of its relative hydrophobicity. Longer retention times indicate greater hydrophobicity.
Determination of Peptide Charge by Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field, which is dependent on their charge-to-mass ratio.
Materials:
-
Capillary electrophoresis system with a UV detector
-
Uncoated fused-silica capillary (e.g., 50 µm internal diameter, 50 cm length)
-
Background electrolyte (BGE), e.g., 50 mM phosphate buffer at a specific pH (e.g., pH 7.4)
-
This compound peptide sample, dissolved in the BGE
Procedure:
-
Condition the capillary by flushing with 0.1 M NaOH, followed by water, and then the BGE.
-
Fill the capillary with the BGE.
-
Inject the this compound sample into the capillary using either hydrodynamic or electrokinetic injection.
-
Apply a high voltage (e.g., 20 kV) across the capillary.
-
Monitor the migration of the peptide by detecting its absorbance at an appropriate wavelength (e.g., 214 nm).
-
The migration time can be used to calculate the electrophoretic mobility, which is related to the peptide's net charge under the specific buffer conditions.
Visualizations
The following diagrams illustrate key workflows and concepts related to the physicochemical properties of this compound.
Experimental workflow for the characterization of this compound.
Relationship between physicochemical properties and antimicrobial action.
Aurein 3.2: A Technical Guide to its Biological Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.2 is a cationic antimicrobial peptide (AMP) belonging to the Aurein family, first isolated from the skin secretions of the Australian bell frogs, Litoria aurea and Litoria raniformis. Like other members of its family, this compound is recognized for its potential as a therapeutic agent due to its broad-spectrum antimicrobial and anticancer activities. This technical guide provides a comprehensive overview of the biological functions and activities of this compound, with a focus on its mechanism of action, quantitative efficacy, and relevant experimental protocols. It is important to note that while the Aurein family of peptides has been the subject of considerable research, specific data for this compound is limited. Therefore, this guide supplements available information on this compound with data from closely related and well-studied Aurein peptides, such as Aurein 1.2, to provide a thorough understanding of its potential.
Core Biological Functions
This compound exhibits a range of biological activities, primarily centered around its ability to disrupt cellular membranes. These activities can be broadly categorized into antimicrobial, anticancer, and immunomodulatory functions.
Antimicrobial Activity
The primary and most studied function of the Aurein peptide family is its potent activity against a wide range of pathogenic microbes, including Gram-positive and Gram-negative bacteria.[1] The positively charged nature of Aurein peptides facilitates their initial electrostatic interaction with the negatively charged components of microbial cell membranes, such as lipoteichoic acid in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria.[2]
Anticancer Activity
Several peptides within the Aurein family, including members of the Aurein 3.x subfamily, have demonstrated significant cytotoxic activity against various cancer cell lines.[1][3] The proposed mechanism for this anticancer activity is similar to its antimicrobial action, exploiting the differences in membrane composition between cancerous and healthy eukaryotic cells. Cancer cell membranes often have a higher net negative charge due to an increased concentration of anionic molecules like phosphatidylserine on their outer leaflet, making them susceptible to the electrostatic attraction of cationic peptides like this compound.
Immunomodulatory Effects
While less extensively studied, antimicrobial peptides are increasingly recognized for their ability to modulate the host immune response.[4] This can involve direct chemotactic activity, attracting immune cells to the site of infection or malignancy, and influencing the production of cytokines and other inflammatory mediators. The immunomodulatory potential of this compound remains an area for further investigation but is a promising avenue for its therapeutic development.
Quantitative Data on Biological Activity
Table 1: Antimicrobial Activity of Aurein Peptides (Minimum Inhibitory Concentration - MIC in µg/mL)
| Peptide | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Aurein 1.2 | 1-16 | 256 | 256 | [5] |
| Aurein 2.2 | 25 | - | - | [6] |
| Aurein M2 (Aurein 1.2 analog) | ≤16 | ≤16 | - | [7] |
Table 2: Anticancer Activity of Aurein Peptides (Half-maximal Inhibitory Concentration - IC50 in µM)
| Peptide | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | Reference |
| EH [Orn]8 (Aurein 1.2 analog) | 44 ± 38 | 44 ± 38 | [5] |
Mechanism of Action: The Carpet Model
The predominant mechanism of action for the Aurein family of peptides is the "carpet model" of membrane disruption.[8][9][10] This model describes a multi-step process that leads to the permeabilization and eventual lysis of the target cell membrane.
dot
Caption: The "Carpet Model" mechanism of action for this compound.
Detailed Steps of the Carpet Model:
-
Electrostatic Interaction: The cationic this compound peptide is electrostatically attracted to the anionic surface of the target microbial or cancer cell membrane.
-
Peptide Accumulation: The peptides accumulate on the membrane surface, forming a "carpet-like" layer. This initial binding does not immediately disrupt the membrane.
-
Membrane Destabilization and Permeabilization: Once a threshold concentration of peptides is reached on the surface, they induce tension and disrupt the lipid packing of the membrane. This leads to the formation of transient pores or micelles, causing the membrane to become permeable.[11][12]
-
Cell Lysis: The loss of membrane integrity results in the leakage of intracellular contents, disruption of essential electrochemical gradients, and ultimately, cell death.
Putative Signaling Pathways
The primary mode of action of this compound is direct membrane disruption, which may not involve classical receptor-mediated signaling pathways. However, the resulting membrane permeabilization and cellular stress can trigger downstream intracellular events. The following diagram illustrates a putative signaling cascade initiated by this compound-induced membrane damage, leading to programmed cell death (apoptosis) in cancer cells. This is a generalized model based on the known consequences of membrane-disrupting peptides.
dot
Caption: Putative signaling pathway for this compound-induced apoptosis.
Experimental Protocols
The following sections provide detailed, generalized protocols for key experiments used to characterize the biological activity of antimicrobial peptides like this compound. These protocols are based on standard methodologies and can be adapted for specific research needs.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This assay determines the Minimum Inhibitory Concentration (MIC) of a peptide required to inhibit the visible growth of a specific bacterium.
dot
Caption: Workflow for the Broth Microdilution Assay.
Materials:
-
This compound peptide
-
Sterile cation-adjusted Mueller-Hinton Broth (MHB)
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Peptide Preparation: Prepare a stock solution of this compound in a suitable sterile solvent (e.g., sterile water or 0.01% acetic acid).
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution in MHB to obtain a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the 96-well plate containing the peptide dilutions. Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.[13]
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
dot
Caption: Workflow for the MTT Cytotoxicity Assay.
Materials:
-
This compound peptide
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells containing the cells. Include untreated cells as a control.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[14]
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The absorbance values are proportional to the number of viable cells. The IC50 value, the concentration of peptide that inhibits 50% of cell growth, can be calculated by plotting the percentage of cell viability against the peptide concentration.[15]
Conclusion
This compound, as a member of the Aurein peptide family, holds significant promise as a novel antimicrobial and anticancer agent. Its primary mechanism of action, the carpet model of membrane disruption, provides a broad-spectrum activity against various pathogens and cancer cells. While specific quantitative data for this compound is currently limited, the extensive research on related Aurein peptides provides a strong foundation for its further investigation and development. The experimental protocols and putative signaling pathways detailed in this guide offer a framework for researchers and drug development professionals to explore the full therapeutic potential of this intriguing peptide. Future studies focusing specifically on this compound are crucial to fully elucidate its biological activity and pave the way for its potential clinical applications.
References
- 1. Antimicrobial Peptides: Diversity, Mechanism of Action and Strategies to Improve the Activity and Biocompatibility In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antibiotic and anticancer active aurein peptides from the Australian Bell Frogs Litoria aurea and Litoria raniformis the solution structure of aurein 1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Latest developments on the mechanism of action of membrane disrupting peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. texaschildrens.org [texaschildrens.org]
Putative Molecular Targets of Aurein 3.2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the specific molecular targets of Aurein 3.2 is limited in the current body of scientific literature. This guide provides an in-depth overview of its putative molecular targets and mechanisms of action, primarily extrapolated from research on the highly homologous and well-studied peptide, Aurein 1.2. Given their shared family and structural similarities, Aurein 1.2 serves as a strong predictive model for the bioactivities of this compound.
Introduction to this compound
This compound is an antimicrobial and anticancer peptide belonging to the aurein family, which was first isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea.[1] These peptides are characterized by their relatively short length and amphipathic α-helical structure, which are crucial for their biological activities.[2] The primary amino acid sequence of this compound is Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH2.[3]
Physicochemical Properties
A comparative summary of the physicochemical properties of this compound and the closely related Aurein 1.2 is presented below. The properties of Aurein 1.2 are included to provide context for the mechanistic extrapolations made in this guide.
| Property | This compound | Aurein 1.2 | Reference(s) |
| Amino Acid Sequence | Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH2 | Gly-Leu-Phe-Asp-Ile-Ile-Lys-Lys-Ile-Ala-Glu-Ser-Phe-NH2 | [3][4] |
| Molecular Weight | 1768.11 Da | ~1480 Da | [3][4] |
| Net Charge (pH 7.4) | Not explicitly stated, but predicted to be cationic | +1 | [4] |
| Secondary Structure | Predicted to be α-helical in a membrane environment | α-helical in a membrane environment | [2][4] |
Primary Molecular Target: The Cell Membrane
The principal molecular target for aurein peptides is the cell membrane of both microbial and cancerous cells. The prevailing mechanism of action is believed to be membrane disruption through a "carpet-like" model.[5][6]
The "Carpet-Like" Mechanism of Action
The "carpet-like" mechanism involves the electrostatic attraction of the cationic peptide to the anionic components of the target cell membrane, such as phosphatidylserine in cancer cells and teichoic/lipoteichoic acids in Gram-positive bacteria.[2][7] The peptide then accumulates on the membrane surface, forming a "carpet." Once a threshold concentration is reached, the peptide induces membrane permeabilization and disintegration, leading to cell lysis.[5]
Caption: The "carpet-like" mechanism of action of Aurein peptides.
Other Putative Molecular Interactions
Beyond direct membrane disruption, studies on Aurein 1.2 suggest other potential molecular interactions that may contribute to its bioactivity. These include:
-
Teichoic and Lipoteichoic Acids: In Gram-positive bacteria, these cell wall components are thought to play a role in the initial binding and localization of aurein peptides to the bacterial surface.[2]
-
Anionic Lipids in Cancer Cells: The outer leaflet of cancer cell membranes often has a higher concentration of anionic phospholipids, such as phosphatidylserine, which facilitates the selective electrostatic attraction of cationic antimicrobial peptides like the aureins.[7]
Quantitative Data (Based on Aurein 1.2 and its Analogs)
The following tables summarize the antimicrobial and anticancer activities of Aurein 1.2 and some of its rationally designed analogs. This data provides an indication of the potential potency of peptides in this family.
Antimicrobial Activity
| Peptide/Analog | Organism | MIC (µg/mL) | Reference(s) |
| Aurein 1.2 | Staphylococcus aureus | 25.00 | [8] |
| Aurein 1.2 | Escherichia coli | 200 | [8] |
| Aurein 1.2 | Pseudomonas aeruginosa | 256 | [4] |
| Aurein 1.2 | Candida albicans | 32 | [4] |
| T1 (Aurein 1.2 analog) | S. aureus | 50 | [8] |
| T2 (Aurein 1.2 analog) | E. coli | 50 | [8] |
Anticancer Activity
| Peptide/Analog | Cell Line (Cancer Type) | IC50 (µM) | Reference(s) |
| Aurein 1.2 | H838 (Lung) | 26.94 | [1] |
| Aurein 1.2 | U251MG (Glioblastoma) | 38.41 | [1] |
| KLA-2 (Aurein 1.2 analog) | MCF-7 (Breast) | 3.55 | [1] |
| Aurm (Aurein 1.2 analog) | SW480 (Colon) | ~51.63% viability | [7] |
| R5-Aurm (Aurein 1.2 analog) | SW480 (Colon) | ~40.62% viability | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of aurein peptides are provided below.
Minimum Inhibitory Concentration (MIC) Assay
This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium overnight at 37°C. The culture is then diluted to a standardized concentration (e.g., 1 x 10^5 CFU/mL).
-
Peptide Preparation: The peptide is serially diluted in a 96-well microtiter plate.
-
Incubation: The standardized microorganism suspension is added to each well of the microtiter plate containing the serially diluted peptide.
-
Reading: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest peptide concentration at which no visible growth of the microorganism is observed.
Hemolysis Assay
This assay is used to assess the cytotoxicity of the peptide against red blood cells.
-
Red Blood Cell Preparation: Fresh red blood cells are washed multiple times with phosphate-buffered saline (PBS) and resuspended to a final concentration of 2-4%.
-
Peptide Incubation: The peptide at various concentrations is incubated with the red blood cell suspension for a specified time (e.g., 1 hour) at 37°C.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at a wavelength of 540 nm.
-
Calculation: The percentage of hemolysis is calculated relative to a positive control (e.g., 1% Triton X-100) and a negative control (PBS).
Membrane Permeabilization Assay
This assay measures the ability of the peptide to disrupt the cell membrane.
-
Cell Preparation: Bacterial or cancer cells are harvested and washed.
-
Fluorescent Dye Loading: The cells are incubated with a fluorescent dye that cannot penetrate intact cell membranes (e.g., SYTOX Green).
-
Peptide Addition: The peptide is added to the cell suspension.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer. An increase in fluorescence indicates that the membrane has been permeabilized, allowing the dye to enter the cell and bind to nucleic acids.
Caption: A generalized experimental workflow for antimicrobial peptide research.
Signaling Pathways
Currently, there is no direct evidence to suggest that this compound or its close analogs directly modulate specific intracellular signaling pathways. The primary mechanism of cell death is attributed to the physical disruption of the cell membrane, leading to lysis. However, it is plausible that sublethal concentrations could induce stress responses or other signaling cascades as a secondary effect of membrane perturbation. Further research is required to investigate these possibilities.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tru.arcabc.ca [tru.arcabc.ca]
Technical Guide: Homology Modeling of the Aurein 3.2 Structure
Audience: Researchers, scientists, and drug development professionals.
Abstract
Antimicrobial peptides (AMPs) represent a promising class of therapeutics in an era of growing antibiotic resistance. Aurein 3.2, a member of the aurein family of peptides isolated from Australian bell frogs, exhibits significant antimicrobial activity. Understanding its three-dimensional structure is crucial for elucidating its mechanism of action and for guiding the rational design of more potent and specific analogues. As no experimentally determined structure for this compound exists, homology modeling presents a robust and accessible method for generating a reliable atomic-resolution model. This technical guide provides an in-depth protocol for the homology modeling of this compound, from template selection and model building to rigorous quality validation. The methodologies described herein are tailored for researchers in drug discovery and structural biology, offering a practical framework for the in silico analysis of AMPs.
Introduction to this compound and Homology Modeling
Aurein peptides are short, cationic, and amphipathic molecules that typically adopt an α-helical conformation in membrane-mimetic environments. Their primary mode of action involves interaction with and disruption of microbial cell membranes. Several members of the aurein family have been identified, with this compound being a subject of interest for its antimicrobial properties.
Homology modeling, or comparative modeling, is a computational technique used to predict the 3D structure of a "target" protein or peptide based on its amino acid sequence similarity to a homologous protein whose structure has been experimentally determined (the "template"). The fundamental principle is that tertiary protein structure is more evolutionarily conserved than amino acid sequence. For peptides like this compound, which belong to a well-characterized family, homology modeling can yield high-quality structural models suitable for further computational studies, such as molecular docking and dynamic simulations.
Data and Methodology
This section outlines the complete workflow for generating and validating a structural model of this compound. The process begins with sequence retrieval and template identification, followed by model construction and rigorous quality assessment.
Target Sequence and Template Identification
The initial step involves obtaining the primary amino acid sequence of the target peptide, this compound, and identifying a suitable template structure from the Protein Data Bank (PDB).
Experimental Protocol: Sequence Retrieval and Template Selection
-
Target Sequence Retrieval: The canonical amino acid sequence for this compound (UniProt Accession: P69022) is retrieved from the UniProt database.
-
Template Search: A protein BLAST (BLASTp) search is performed against the PDB database using the this compound sequence as the query. The search aims to identify homologous proteins with solved 3D structures.
-
Template Selection Criteria: The ideal template should exhibit high sequence identity (>70% is excellent for short peptides), similar length, and functional relevance. For AMPs, a structure solved in a membrane-mimetic environment (e.g., micelles or bicelles) is highly preferred as it reflects the peptide's bioactive conformation.
-
Selected Template: The search identifies Aurein 1.2 (PDB ID: 1VM5) as the optimal template. It is a closely related homologue whose structure was determined by NMR spectroscopy in the presence of dodecylphosphocholine (DPC) micelles, simulating a membrane environment.
Table 1: Target and Template Sequence Information
| Parameter | Target: this compound | Template: Aurein 1.2 | Data Source |
| UniProt ID | P69022 | P82387 | |
| Sequence | GLFDIVKKVVGALGSL-NH2 | GLFDIIKKIAESF-NH2 | |
| Length | 16 amino acids | 13 amino acids (in PDB) | |
| Sequence Identity | 53.85% (over 13 residues) | 100% | N/A |
| PDB ID | Not Available | 1VM5 | |
| Experimental Method | Not Available | Solution NMR |
Homology Modeling Workflow
The generation of the 3D model was performed using the SWISS-MODEL automated web server, which provides a reliable and validated pipeline for comparative modeling.
Experimental Protocol: Model Generation with SWISS-MODEL
-
Job Submission: Navigate to the SWISS-MODEL web server. The FASTA sequence of this compound is pasted into the input window. A project title is assigned, and the process is initiated.
-
Automated Pipeline: SWISS-MODEL executes its standard workflow:
-
Template Search: It searches its template library (SMTL) using both BLAST and HHblits to identify suitable structural templates.
-
Template Selection: The server ranks identified templates based on sequence identity, coverage, and Global Model Quality Estimation (GMQE) score. The top-ranked template, 1VM5, is automatically selected.
-
Model Building: The alignment between this compound and Aurein 1.2 is generated. The backbone coordinates from the template are transferred to the target. Insertions and deletions are modeled, and non-conserved side chains are rebuilt using a rotamer library. The model is then optimized using a force field to relieve steric clashes.
-
-
Model Retrieval: Upon completion, the server provides the final 3D model in PDB format, along with a comprehensive report detailing the modeling process and quality assessment metrics.
Methodological & Application
Application Notes and Protocols for the Solid-Phase Peptide Synthesis of Aurein 3.2
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of Aurein 3.2, an antimicrobial and anticancer peptide. The protocol details the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, a widely adopted method for peptide synthesis. This guide covers all stages from resin preparation to final peptide characterization, offering a reproducible methodology for obtaining high-purity this compound for research and development purposes.
Introduction
This compound is a 17-amino acid peptide with the sequence Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Ile-Ala-Gly-His-Ile-Ala-Ser-Ser-Ile-NH2. It was originally isolated from the Australian bell frog and has demonstrated notable antimicrobial and anticancer activities. Solid-phase peptide synthesis (SPPS) is the method of choice for producing synthetic peptides like this compound due to its efficiency and scalability. The Fmoc/tBu strategy allows for the stepwise assembly of the peptide chain on a solid support, with the N-terminus temporarily protected by the base-labile Fmoc group and reactive side chains protected by acid-labile groups.
Materials and Equipment
Resins and Amino Acids
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids with acid-labile side-chain protection:
-
Fmoc-Gly-OH
-
Fmoc-Leu-OH
-
Fmoc-Phe-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Ile-OH
-
Fmoc-Val-OH
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Ala-OH
-
Fmoc-His(Trt)-OH
-
Fmoc-Ser(tBu)-OH
-
Reagents and Solvents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dithiothreitol (DTT) (optional, for peptides with Cys)
-
Acetonitrile (ACN), HPLC grade
-
Diethylether, anhydrous, cold
-
Deionized water
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessels for SPPS
-
Shaker/vortexer
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system (preparative and analytical)
-
Mass spectrometer (e.g., MALDI-TOF or LC-MS)
-
Nitrogen gas line
Experimental Protocols
Protocol 1: Resin Swelling and Fmoc Deprotection
-
Resin Swelling : Place the Rink Amide resin in a reaction vessel. Add DMF to cover the resin and allow it to swell for at least 30 minutes with gentle agitation.
-
Initial Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes.
-
Drain the piperidine solution. Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.
Protocol 2: Amino Acid Coupling
-
Amino Acid Activation : In a separate vial, dissolve the first Fmoc-amino acid (Fmoc-Ile-OH for this compound) (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction : Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.
-
Washing : Drain the coupling solution and wash the resin with DMF (3 x 1 min) and then with DCM (3 x 1 min) to remove unreacted reagents.
-
Kaiser Test : Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
Protocol 3: Chain Elongation
Repeat the Fmoc deprotection (Protocol 1, steps 2-4) and amino acid coupling (Protocol 2) cycles for each subsequent amino acid in the this compound sequence:
Sequence: Gly-Leu-Phe-Asp(OtBu)-Ile-Val-Lys(Boc)-Lys(Boc)-Ile-Ala-Gly-His(Trt)-Ile-Ala-Ser(tBu)-Ser(tBu)-Ile-Resin
Protocol 4: Cleavage and Deprotection
-
Final Deprotection : After the final amino acid (Fmoc-Gly-OH) is coupled, perform a final Fmoc deprotection step.
-
Resin Washing and Drying : Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry the resin under a stream of nitrogen.
-
Cleavage Cocktail Preparation : Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v). For a peptide containing histidine, this standard cocktail is generally effective.
-
Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). Agitate the mixture at room temperature for 2-3 hours.
-
Peptide Precipitation : Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding cold anhydrous diethyl ether.
-
Isolation : Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times.
-
Drying : Dry the crude peptide pellet under vacuum to remove residual ether.
Protocol 5: Purification and Characterization
-
Purification : Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water). Purify the peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Fraction Analysis : Collect fractions and analyze them by analytical RP-HPLC to identify those containing the pure peptide.
-
Lyophilization : Pool the pure fractions and lyophilize to obtain the final peptide as a white fluffy powder.
-
Characterization : Confirm the identity and purity of the synthesized this compound.
-
Mass Spectrometry : Determine the molecular weight using MALDI-TOF or LC-MS to confirm the correct peptide sequence.
-
Analytical RP-HPLC : Assess the purity of the final product.
-
Data Presentation
Table 1: Summary of Materials for this compound Synthesis
| Material | Description/Grade | Purpose |
| Rink Amide Resin | 100-200 mesh, ~0.6 mmol/g | Solid support for C-terminal amide |
| Fmoc-Amino Acids | Side-chain protected | Building blocks for peptide chain |
| DMF | Peptide synthesis grade | Primary solvent for swelling, washing, and reactions |
| Piperidine | Reagent grade | Fmoc deprotection |
| HATU | Coupling reagent | Activation of carboxylic acids for amide bond formation |
| DIPEA | Non-nucleophilic base | Base for coupling reaction |
| TFA | Reagent grade | Cleavage from resin and side-chain deprotection |
| TIS/Water | Scavengers | To quench reactive cations during cleavage |
| Acetonitrile | HPLC grade | Mobile phase for purification |
| Diethyl Ether | Anhydrous | Precipitation of cleaved peptide |
Table 2: Expected Quantitative Data for this compound Synthesis
| Parameter | Expected Value | Method of Determination |
| Crude Peptide Yield | 70-85% | Gravimetric analysis |
| Purity after Purification | >95% | Analytical RP-HPLC |
| Theoretical Molecular Weight | ~1845.2 Da | Calculated from sequence |
| Observed Molecular Weight | 1845.2 ± 1 Da | Mass Spectrometry (e.g., MALDI-TOF) |
Visualization
Caption: Workflow for the solid-phase peptide synthesis of this compound.
Purification and characterization of synthetic Aurein 3.2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.2 is a cationic antimicrobial peptide (AMP) belonging to the aurein family, originally isolated from the Australian bell frog, Litoria aurea. Like other members of its family, this compound exhibits broad-spectrum antimicrobial and anticancer activities. Its mechanism of action is primarily attributed to the disruption of cell membranes. This document provides detailed protocols for the purification and characterization of chemically synthesized this compound, along with methods to assess its biological activity.
Amino Acid Sequence of this compound: GLFDIVKKVVGAL-NH₂
Purification of Synthetic this compound
Synthetic peptides are typically produced using Solid Phase Peptide Synthesis (SPPS) and require purification to remove by-products and truncated sequences. The standard method for purifying synthetic peptides like this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Protocol: Reverse-Phase HPLC Purification
-
Column: C18 reverse-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 40 minutes is a good starting point. The gradient can be optimized for better separation.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Procedure: a. Dissolve the crude synthetic peptide in a minimal amount of Mobile Phase A. b. Filter the sample through a 0.22 µm syringe filter. c. Inject the filtered sample onto the equilibrated HPLC column. d. Run the gradient and collect fractions corresponding to the major peptide peak. e. Analyze the purity of the collected fractions by analytical HPLC. f. Pool the fractions with the desired purity (>95%) and lyophilize to obtain the purified peptide as a TFA salt.
Characterization of Synthetic this compound
Following purification, the identity and structural integrity of the synthetic this compound should be confirmed.
Protocol: Mass Spectrometry
Mass spectrometry is used to verify the molecular weight of the synthetic peptide.
-
Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Sample Preparation (ESI-MS): a. Dissolve a small amount of the lyophilized peptide in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. b. Infuse the sample directly into the mass spectrometer.
-
Sample Preparation (MALDI-TOF): a. Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) in 50% acetonitrile, 0.1% TFA. b. Mix the peptide sample with the matrix solution on a MALDI target plate. c. Allow the mixture to air-dry to form crystals. d. Analyze the sample in the mass spectrometer.
-
Data Analysis: Compare the observed molecular weight with the theoretical molecular weight of this compound (Calculated Monoisotopic Mass: 1374.86 Da).
Protocol: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is employed to determine the secondary structure of the peptide in different environments. Aurein peptides are typically unstructured in aqueous solution and adopt an α-helical conformation in the presence of membranes or membrane-mimicking environments.[1]
-
Instrumentation: A CD spectropolarimeter.
-
Sample Preparation: a. Dissolve the peptide in phosphate-buffered saline (PBS) to a final concentration of 100-200 µM. b. To mimic a membrane environment, prepare a separate sample with the peptide dissolved in a solution containing 30 mM sodium dodecyl sulfate (SDS) or liposomes.
-
Measurement: a. Record CD spectra from 190 to 250 nm in a 1 mm path length quartz cuvette at room temperature. b. Record a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Data Analysis: An α-helical structure is characterized by two negative bands at approximately 208 and 222 nm and a positive band around 192 nm.[1]
Biological Activity of Aurein Peptides
Antimicrobial Activity
The antimicrobial activity of Aurein peptides is typically determined by measuring the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Table 1: Representative Minimum Inhibitory Concentration (MIC) of Aurein 1.2 Against Various Microorganisms
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 25923 | 16 | [2] |
| Enterococcus faecalis | ATCC 29212 | 8 | [2] |
| Escherichia coli | ATCC 25922 | >128 | [2] |
| Pseudomonas aeruginosa | ATCC 27853 | >128 | [2] |
| Candida albicans | ATCC 90028 | 32 | [2] |
Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial strains, and the purified synthetic peptide.
-
Procedure: a. Prepare a stock solution of the peptide in sterile water or a suitable buffer. b. In a 96-well plate, perform a two-fold serial dilution of the peptide in MHB. c. Prepare a bacterial inoculum in MHB and adjust the concentration to approximately 5 x 10⁵ CFU/mL. d. Add the bacterial suspension to each well containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls. e. Incubate the plate at 37°C for 18-24 hours. f. The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.
Anticancer Activity
The anticancer activity of Aurein peptides is assessed by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
Table 2: Representative Half-Maximal Inhibitory Concentration (IC50) of Aurein 1.2 Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| H838 | Lung Cancer | 26.9 | [3] |
| U251MG | Glioblastoma | 38.4 | [3] |
| MCF-7 | Breast Cancer | 25.9 | [3] |
Protocol: MTT Assay for Cytotoxicity
-
Materials: 96-well cell culture plates, cancer cell lines, cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO or isopropanol).
-
Procedure: a. Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight. b. Prepare serial dilutions of the synthetic peptide in a serum-free medium. c. Remove the old medium from the cells and add the peptide dilutions. Include untreated cells as a control. d. Incubate the plate for 24-72 hours at 37°C in a CO₂ incubator. e. Add MTT solution to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals. f. Remove the medium and add a solubilizing agent to dissolve the formazan crystals. g. Measure the absorbance at 570 nm using a microplate reader. h. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mechanism of Action and Signaling Pathways
The primary mechanism of action for aurein peptides, including this compound, is the direct disruption of the cell membrane. This is often described by the "carpet model".
Caption: The "Carpet Model" mechanism of action for this compound.
Due to this direct lytic mechanism, this compound is not known to interact with specific intracellular signaling pathways. Its action is rapid and leads to a loss of membrane integrity, causing leakage of cellular contents and ultimately cell death.
Experimental Workflow
The overall process for the purification and characterization of synthetic this compound is summarized below.
Caption: Workflow for the purification and characterization of synthetic this compound.
References
- 1. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Aurein 3.2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the antimicrobial peptide (AMP) Aurein 3.2. The methodologies described herein are based on established standards for testing cationic peptides to ensure reliable and reproducible results.
Introduction to this compound and MIC Assays
This compound is an antimicrobial peptide with demonstrated antibiotic and anticancer properties.[1] Determining its MIC against various microorganisms is a critical first step in evaluating its potential as a therapeutic agent. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] This value is a key indicator of a drug's potency.
Standard antimicrobial susceptibility testing (AST) methods, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), often require modification for cationic AMPs like this compound.[5][6][7] This is primarily because these peptides can bind to conventional polystyrene microtiter plates, leading to an overestimation of the MIC.[5][8] The protocols provided below are adapted to account for the specific properties of antimicrobial peptides.
Quantitative Data Summary
The antimicrobial activity of Aurein peptides has been documented against a range of bacteria. While specific data for this compound is less abundant in publicly available literature, the activity of the closely related Aurein 1.2 provides a strong indication of the expected efficacy. Aurein 1.2 demonstrates significant activity against Gram-positive bacteria, with moderate activity against some yeasts and lower activity against Gram-negative bacteria.[9]
Table 1: Representative MIC Values for Aurein 1.2
| Microorganism | Strain Type | MIC Range (µg/mL) |
| Staphylococcus aureus | Reference & Clinical Strains | 1 - 16 |
| Enterococcus faecalis | Reference & Clinical Strains | 1 - 16 |
| Streptococcus pyogenes | Reference & Clinical Strains | 1 - 16 |
| Escherichia coli | Reference Strain | 256 |
| Pseudomonas aeruginosa | Reference Strain | 256 |
| Candida albicans | Yeast | 32 |
Note: This data is for Aurein 1.2 and serves as an example.[9] Actual MIC values for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay for this compound
This protocol is adapted from the Hancock Lab method for cationic antimicrobial peptides, which is a modification of the CLSI standard.[10] It is designed to minimize peptide loss and ensure accurate MIC determination.
Materials:
-
This compound (quantified by amino acid analysis)
-
Sterile, deionized water (dH₂O)
-
0.02% acetic acid with 0.4% bovine serum albumin (BSA)
-
0.01% acetic acid with 0.2% BSA
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains for testing (e.g., S. aureus, E. coli)
-
Quality control (QC) strains (e.g., S. aureus ATCC 25923, E. coli ATCC 25922, P. aeruginosa ATCC 27853)[8]
-
Sterile 96-well polypropylene microtiter plates (round-bottom preferred)[5][8][10]
-
Sterile polypropylene tubes
-
Spectrophotometer
-
Incubator (37°C)
-
Multichannel pipette
Procedure:
Day 1: Preparation of Bacterial Inoculum
-
From a fresh agar plate, inoculate a single colony of the test microorganism into 5 mL of MHB.
-
Incubate overnight at 37°C with shaking (approx. 180 rpm).[10]
Day 2: MIC Plate Preparation and Inoculation
-
Prepare this compound Stock Solutions:
-
Dissolve this compound in sterile dH₂O to create a concentrated stock solution (e.g., 20 times the highest desired final concentration).
-
Dilute this stock 1:1 with 0.02% acetic acid containing 0.4% BSA to get a solution that is 10 times the highest required concentration.[10]
-
Perform serial two-fold dilutions of this 10x peptide solution in 0.01% acetic acid with 0.2% BSA using polypropylene tubes to create a range of 10x working concentrations.[10]
-
-
Prepare Final Bacterial Inoculum:
-
Plate Preparation:
-
Dispense 100 µL of the standardized bacterial suspension into columns 1-11 of a 96-well polypropylene plate.[10]
-
Dispense 100 µL of sterile MHB into column 12 to serve as a sterility control and blank.[10][11]
-
Add 11 µL of the 10x this compound serial dilutions to columns 1-10, starting with the highest concentration.[10] This will result in a 1:10 dilution of the peptide and the desired final concentrations.
-
Column 11 will serve as the growth control (no peptide).[10]
-
-
Incubation:
-
Seal the plate and incubate at 37°C for 18-24 hours.[10]
-
Day 3: Reading and Interpreting Results
-
Visual Inspection: Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.
-
Spectrophotometric Reading: For a more quantitative measure, read the absorbance of the plate at 600 nm using a microplate reader.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that reduces bacterial growth by more than 50% compared to the growth control well.[8][10]
-
Interpretation: The MIC value should be compared against established breakpoints, if available, to classify the bacterium as susceptible (S), intermediate (I), or resistant (R).[2][12]
Protocol 2: Determination of Minimal Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill >99.9% of the initial bacterial inoculum.[5]
Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from the wells showing no visible growth (i.e., at and above the MIC).
-
Plate these aliquots onto fresh Mueller-Hinton Agar (MHA) plates.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate.[10]
Visualizations
Below are diagrams illustrating the experimental workflow and the logic for interpreting MIC results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. idexx.com [idexx.com]
- 3. idexx.dk [idexx.dk]
- 4. opentextbooks.library.arizona.edu [opentextbooks.library.arizona.edu]
- 5. In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy [frontiersin.org]
- 8. journals.asm.org [journals.asm.org]
- 9. d-nb.info [d-nb.info]
- 10. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. droracle.ai [droracle.ai]
Application Notes and Protocols: Determining the Minimum Bactericidal Concentration (MBC) of Aurein 3.2 against Gram-positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Bactericidal Concentration (MBC) of the antimicrobial peptide Aurein 3.2 against various Gram-positive bacteria. The methodologies outlined are based on established antimicrobial susceptibility testing standards.
Introduction to this compound and Minimum Bactericidal Concentration (MBC)
This compound is a member of the aurein family of antimicrobial peptides (AMPs), which are known for their activity against a range of microorganisms. Understanding the bactericidal activity of novel antimicrobial agents like this compound is crucial for their development as potential therapeutics. The Minimum Bactericidal Concentration (MBC) is a key pharmacodynamic parameter that defines the lowest concentration of an antimicrobial agent required to kill 99.9% of a bacterial inoculum under specific in vitro conditions.[1] This is a critical measure for assessing the potency of a bactericidal agent. The determination of MBC is typically performed following a Minimum Inhibitory Concentration (MIC) test, which establishes the lowest concentration that inhibits visible bacterial growth.[1][2]
Mechanism of Action of Aurein Peptides against Gram-positive Bacteria
Antimicrobial peptides, including the aurein family, primarily exert their effect on bacteria by disrupting the cell membrane.[3][4] In Gram-positive bacteria, the initial interaction occurs with the anionic components of the cell wall, such as teichoic acids.[3][5] This is followed by insertion into the cytoplasmic membrane, leading to pore formation, increased membrane permeability, and ultimately, cell death.[3][6] This multifaceted mechanism of action is a key reason why AMPs are considered promising alternatives to traditional antibiotics.[3]
Caption: General mechanism of Aurein peptides against Gram-positive bacteria.
Quantitative Data: MBC of Related Aurein Peptides and other AMPs
While specific MBC values for this compound are not widely published, the following table presents representative MBC data for the closely related Aurein 1.2 and other antimicrobial peptides against common Gram-positive bacteria to provide a comparative reference.
| Antimicrobial Peptide | Gram-positive Bacteria | MBC (µg/mL) | Reference |
| Aurein 1.2 | Staphylococcus aureus ATCC 29213 | 16 | [7] |
| Aurein 1.2 | Methicillin-resistant S. aureus (MRSA) ATCC 43300 | 16 | [7] |
| Aurein 1.2 | Enterococcus faecalis ATCC 29212 | 32 | [7] |
| Aurein 1.2 | Vancomycin-resistant E. faecalis (VRE) ATCC 51299 | 32 | [7] |
| Aurein 1.2 | Streptococcus pyogenes ATCC 19615 | 8 | [7] |
| Other AMP (A24) | Methicillin-resistant S. aureus (MRSA) | 2-16 | [8] |
| Other AMP (P2) | Methicillin-resistant S. aureus (MRSA) | 4-8 | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC must be determined prior to the MBC assay. The broth microdilution method is a standard procedure.
Materials:
-
This compound peptide stock solution
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis)
-
Sterile polypropylene tubes
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into a tube containing 3-5 mL of MHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[2]
-
-
Peptide Dilution Series:
-
Prepare serial twofold dilutions of the this compound stock solution in MHB in a separate 96-well plate or in polypropylene tubes. The concentration range should span the expected MIC.
-
-
Inoculation and Incubation:
-
Transfer 50 µL of each peptide dilution to the corresponding wells of a new 96-well plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacterium.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by subculturing from the wells of the completed MIC test that show no visible growth.
Materials:
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips or loops
-
Incubator (37°C)
Procedure:
-
Subculturing:
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
MBC Determination:
-
Following incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[1]
-
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Concluding Remarks
The protocols and information provided herein offer a foundational guide for the assessment of the bactericidal activity of this compound against Gram-positive bacteria. Adherence to standardized methodologies is essential for generating reproducible and comparable data. The provided MBC values for related peptides serve as a useful benchmark for these investigations. Further studies are warranted to establish a comprehensive profile of this compound's antimicrobial efficacy.
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. microchemlab.com [microchemlab.com]
- 3. Antimicrobial Peptides Targeting Gram-Positive Bacteria [ouci.dntb.gov.ua]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria [frontiersin.org]
- 6. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An amphipathic peptide combats multidrug-resistant Staphylococcus aureus and biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.7. Minimum Bactericidal Concentration (MBC) [bio-protocol.org]
Application Notes and Protocols: In Vitro Anticancer Activity of Aurein 3.2 using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.2 is a member of the aurein family of antimicrobial peptides (AMPs), which have garnered significant interest for their potential as anticancer agents. These peptides, originally isolated from Australian bell frogs, have demonstrated broad-spectrum cytotoxic activity against various cancer cell lines. This document provides detailed application notes and protocols for assessing the in vitro anticancer activity of this compound, with a specific focus on the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Due to a lack of extensive publicly available data specifically for this compound, the quantitative data and mechanistic insights provided herein are largely based on studies of the closely related and well-researched peptide, Aurein 1.2. Given the high degree of structural and functional similarity within the aurein family, the protocols and expected outcomes for this compound are anticipated to be comparable.
Principle of the MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which is determined by dissolving them and measuring the absorbance, is directly proportional to the number of viable cells. This assay is a reliable and widely used method to evaluate the cytotoxic effects of potential anticancer compounds.
Data Presentation
The following tables summarize the cytotoxic effects of Aurein 1.2 on various cancer cell lines, as determined by MTT assays in published studies. This data can serve as a reference for expected efficacy when testing this compound.
Table 1: Cell Viability of Cancer Cell Lines Treated with Aurein 1.2
| Cell Line | Cancer Type | Aurein 1.2 Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| SW480 | Colorectal Adenocarcinoma | 10 | 48 | 77.87[1] |
| HT29 | Colorectal Adenocarcinoma | 10 | 48 | 78.81[1] |
Table 2: IC50 Values of Aurein 1.2 Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T98G | Glioblastoma | ~2 | [2] |
| H838 | Lung Cancer | 26.94 | [3] |
| Various (57 of 60 human tumor cell lines) | Multiple | Moderately cytotoxic | [4] |
Experimental Protocols
Materials and Reagents
-
This compound peptide (lyophilized)
-
Selected cancer cell lines (e.g., SW480, HT29, T98G)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or acidified isopropanol)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at ~570 nm)
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow
Caption: A flowchart illustrating the key steps of the MTT assay for evaluating the anticancer activity of this compound.
Detailed Protocol for MTT Assay
-
Cell Seeding:
-
Culture the chosen cancer cell lines in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using standard trypsinization methods and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a negative control (cells with medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the cell viability against the concentration of this compound to determine the IC50 value (the concentration of the peptide that inhibits 50% of cell growth).
-
Mechanism of Action: Inferred from Aurein 1.2 Studies
Studies on Aurein 1.2 suggest that its anticancer activity is primarily mediated through the induction of apoptosis.[1] The proposed mechanism involves the disruption of the cancer cell membrane, leading to a cascade of intracellular events that culminate in programmed cell death.
Proposed Signaling Pathway for Aurein-Induced Apoptosis
Caption: A diagram illustrating the proposed intrinsic apoptotic pathway initiated by aurein peptides in cancer cells.
The proposed mechanism for aurein-induced apoptosis involves the following key steps:
-
Membrane Interaction and Disruption: Aurein peptides, being cationic, are electrostatically attracted to the negatively charged cancer cell membranes. This interaction leads to membrane permeabilization and disruption.[1]
-
Mitochondrial Targeting: Following entry into the cell, aurein peptides can target the mitochondria, causing disruption of the mitochondrial membrane.[1]
-
Modulation of Apoptotic Proteins: The disruption of the mitochondrial membrane leads to an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2.[1]
-
Caspase Activation: The shift in the Bax/Bcl-2 ratio triggers the activation of the caspase cascade, starting with the initiator caspase-9, which in turn activates the executioner caspase-3.[1]
-
Apoptosis Execution: Activated caspase-3 orchestrates the final stages of apoptosis, leading to characteristic morphological changes and cell death.
Conclusion
The MTT assay provides a robust and high-throughput method for evaluating the in vitro anticancer activity of this compound. Based on the data from the closely related peptide Aurein 1.2, it is anticipated that this compound will exhibit significant cytotoxic effects against a range of cancer cell lines, likely through the induction of apoptosis via a mitochondria-mediated pathway. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and drug development professionals to investigate the therapeutic potential of this compound. It is, however, crucial to perform detailed dose-response studies and mechanistic investigations specifically for this compound to confirm these inferred properties.
References
- 1. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Aurein 3.2-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aurein 3.2 is a member of the aurein family of antimicrobial peptides (AMPs), which are known for their broad-spectrum antimicrobial and potential anticancer activities. Evidence suggests that aurein peptides, including the well-studied Aurein 1.2, can induce apoptosis in cancer cells, making them promising candidates for novel therapeutic agents. The primary mechanism of action is thought to involve the disruption of the cell membrane and subsequent interaction with intracellular targets, such as mitochondria, leading to the activation of apoptotic pathways.[1]
Flow cytometry is a powerful technique for the quantitative analysis of apoptosis at the single-cell level. By utilizing fluorescent probes that detect key apoptotic events, researchers can elucidate the mechanisms of this compound-induced cell death. This application note provides detailed protocols for three key flow cytometry-based assays to analyze apoptosis induced by this compound:
-
Annexin V & Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Mitochondrial Membrane Potential (ΔΨm) Assay: To assess the involvement of the intrinsic apoptotic pathway.
-
Caspase Activity Assay: To measure the activation of key executioner caspases.
Data Presentation
The following tables present representative quantitative data from studies on antimicrobial peptide-induced apoptosis. Note that these are illustrative examples, and results with this compound may vary depending on the cell type, peptide concentration, and exposure time.
Table 1: Representative Data for Annexin V/PI Staining
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound (Low Conc.) | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.3 |
| This compound (High Conc.) | 42.1 ± 4.2 | 35.2 ± 3.1 | 22.7 ± 2.8 |
| Staurosporine (Positive Control) | 35.8 ± 3.9 | 45.1 ± 4.5 | 19.1 ± 2.4 |
Table 2: Representative Data for Mitochondrial Membrane Potential (ΔΨm) Assay
| Treatment | High ΔΨm (Viable) (%) | Low ΔΨm (Apoptotic) (%) |
| Control | 92.4 ± 3.1 | 7.6 ± 1.5 |
| This compound (Low Conc.) | 68.9 ± 4.5 | 31.1 ± 3.8 |
| This compound (High Conc.) | 35.7 ± 5.1 | 64.3 ± 5.5 |
| CCCP (Positive Control) | 15.2 ± 2.8 | 84.8 ± 6.2 |
Table 3: Representative Data for Caspase-3/7 Activity Assay
| Treatment | Inactive Caspase-3/7 (%) | Active Caspase-3/7 (%) |
| Control | 96.1 ± 1.9 | 3.9 ± 0.9 |
| This compound (Low Conc.) | 72.5 ± 5.3 | 27.5 ± 4.1 |
| This compound (High Conc.) | 40.8 ± 6.1 | 59.2 ± 5.8 |
| Etoposide (Positive Control) | 33.4 ± 4.7 | 66.6 ± 5.1 |
Experimental Protocols & Visualizations
Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This assay distinguishes between different stages of cell death. Annexin V binds to phosphatidylserine (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.
References
Probing the Conformational Plasticity of Aurein 3.2 in Membrane Mimics using Circular Dichroism Spectroscopy
Application Notes and Protocols
Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for investigating the secondary structure of peptides and proteins in solution. This application note details the use of CD spectroscopy to elucidate the conformational changes of the antimicrobial peptide Aurein 3.2 upon interaction with various membrane-mimicking environments. Understanding these structural transitions is crucial for deciphering its mechanism of action and for the rational design of novel antimicrobial agents.
This compound, a member of the aurein family of antimicrobial peptides isolated from Australian bell frogs, exhibits potent activity against a range of pathogens. Its efficacy is believed to be linked to its ability to adopt specific secondary structures, primarily α-helices, upon interacting with bacterial cell membranes. By employing membrane mimics such as detergent micelles and lipid vesicles, we can simulate the peptide's behavior at the membrane interface and quantify its structural response to different lipid compositions.
Data Presentation: Aurein Peptide Secondary Structure in Membrane Mimics
The following tables summarize the typical secondary structural changes observed for aurein peptides upon interaction with common membrane mimics, as determined by CD spectroscopy. While specific quantitative data for this compound is limited in the public domain, the data for closely related aurein peptides, such as Aurein 1.2, provide a strong predictive framework for its behavior.
| Membrane Mimic | Predominant Secondary Structure | Key Spectral Features | Reference |
| Aqueous Buffer (e.g., PBS) | Random Coil | Single negative band around 200 nm | [1][2] |
| Sodium Dodecyl Sulfate (SDS) Micelles | α-Helix | Two negative bands around 208 nm and 222 nm | [1][3] |
| Dodecylphosphocholine (DPC) Micelles | α-Helix | Similar to SDS, characteristic helical minima | [4][5] |
| Trifluoroethanol (TFE) | α-Helix | Two distinct negative bands at ~208 nm and ~222 nm | [1] |
| DMPC/DMPG Vesicles | α-Helix | Significant increase in helical content | [2][6][7] |
| POPC/POPG Vesicles | α-Helix | Helical content increases with peptide concentration | [6][8] |
Table 1: Summary of Aurein Peptide Secondary Structure in Various Environments.
| Condition | % α-Helix | % β-Sheet | % Random Coil/Other |
| Aurein 1.2 in Aqueous Buffer | Low (~20%) | Low | High (~80%) |
| Aurein 1.2 in DMPC (1:15 peptide/lipid) | High (~74%) | Low | Low |
| Aurein 1.2 in DMPC (1:100 peptide/lipid) | Moderate (~48%) | Low | Moderate |
Table 2: Estimated Secondary Structure Content of Aurein 1.2 in Different Environments. (Note: These values are illustrative and can vary with experimental conditions. Specific deconvolution algorithms are required for precise quantification[9][10][11].)
Experimental Protocols
I. Preparation of Reagents and Samples
A. Peptide Stock Solution:
-
Synthesize or purchase high-purity (>95%) this compound.
-
Accurately determine the peptide concentration. The most reliable method is quantitative amino acid analysis[10]. Alternatively, absorbance at 280 nm can be used if the peptide contains tryptophan or tyrosine residues, though this is less accurate.
-
Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) to create a concentrated stock solution (e.g., 1-2 mM).
-
Store the stock solution at -20°C or below.
B. Preparation of Membrane Mimics:
-
Detergent Micelles (e.g., SDS, DPC):
-
Lipid Vesicles (e.g., POPC/POPG):
-
Prepare a lipid mixture of the desired composition (e.g., 3:1 POPC/POPG) by dissolving the lipids in chloroform in a round-bottom flask.
-
Remove the organic solvent by rotary evaporation to form a thin lipid film.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the appropriate buffer by vortexing to form multilamellar vesicles (MLVs).
-
To prepare small unilamellar vesicles (SUVs), sonicate the MLV suspension on ice until the solution becomes clear. Alternatively, for large unilamellar vesicles (LUVs), use extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
The final lipid concentration for CD experiments is typically in the range of 1-5 mM.
-
II. Circular Dichroism Spectroscopy Measurements
-
Instrument Setup:
-
Turn on the CD spectropolarimeter and the nitrogen purge. Allow the instrument to warm up for at least 30 minutes.
-
Set the experimental parameters:
-
Wavelength range: 190-260 nm[13].
-
Data pitch (resolution): 0.5-1.0 nm.
-
Scanning speed: 50-100 nm/min.
-
Bandwidth: 1.0 nm.
-
Response time/integration time: 1-2 seconds.
-
Number of accumulations: 3-5 scans to improve the signal-to-noise ratio.
-
Temperature: 25°C or other desired temperature, controlled by a Peltier device.
-
-
-
Sample Preparation for Measurement:
-
The final peptide concentration for CD measurements is typically in the range of 10-50 µM.
-
Use a quartz cuvette with a short path length (e.g., 0.1 cm) to minimize buffer absorbance in the far-UV region[13].
-
For measurements in the presence of membrane mimics, add the peptide stock solution to the pre-formed micelle or vesicle solution to the desired final concentrations.
-
Prepare a corresponding blank sample containing only the buffer and the membrane mimic at the same concentration used for the peptide sample.
-
-
Data Acquisition:
-
Record the CD spectrum of the blank sample (buffer + membrane mimic).
-
Record the CD spectrum of the peptide sample (peptide + buffer + membrane mimic).
-
For each sample, average the accumulated scans.
-
III. Data Processing and Analysis
-
Blank Subtraction: Subtract the spectrum of the blank from the spectrum of the peptide sample to correct for any background signal from the buffer and membrane mimic[4].
-
Conversion to Molar Ellipticity: Convert the raw CD signal (in millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:
-
mdeg is the observed ellipticity in millidegrees.
-
c is the molar concentration of the peptide.
-
n is the number of amino acid residues in the peptide.
-
l is the path length of the cuvette in centimeters.
-
-
Secondary Structure Estimation: Use deconvolution software (e.g., DICHROWEB, K2D) to estimate the percentage of α-helix, β-sheet, and random coil from the processed CD spectrum[11]. These programs fit the experimental spectrum to a linear combination of reference spectra for different secondary structures.
Visualizations
Experimental Workflow
References
- 1. Interaction of aurein 1.2 and its analogue with DPPC lipid bilayer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Membrane defects enhance the interaction of antimicrobial peptides, aurein 1.2 versus caerin 1.1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circular Dichroism studies on the interactions of antimicrobial peptides with bacterial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interaction of myelin basic protein with micelles of dodecylphosphocholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BioKB - Publication [biokb.lcsb.uni.lu]
- 7. researchgate.net [researchgate.net]
- 8. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing protein circular dichroism spectra for accurate secondary structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein secondary structure analyses from circular dichroism spectroscopy: methods and reference databases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Circular Dichroism Spectroscopy and Predicted Peptide Structure Analysis [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Hemolytic Activity of Aurein Peptides on Human Erythrocytes
Introduction
Aurein peptides, originally isolated from Australian bell frogs, are a class of antimicrobial peptides (AMPs) recognized for their broad-spectrum antimicrobial and anticancer properties. A critical aspect of developing AMPs for therapeutic use is evaluating their cytotoxicity against host cells. The hemolytic assay, which measures the lysis of red blood cells (erythrocytes), is a primary, straightforward method for assessing the membrane-disrupting potential of peptides and other compounds on eukaryotic cells. This document provides a detailed protocol for determining the hemolytic activity of Aurein peptides, using Aurein 1.2 as a representative example, and presents relevant data and mechanistic insights. While this protocol is specific to Aurein 3.2, the principles and procedures are applicable to the broader Aurein peptide family.
Quantitative Data Summary
Table 1: Hemolytic Activity of Aurein 1.2 and its Analogs
| Peptide | Net Charge | Modification | Hemolytic Activity | Reference |
| Aurein 1.2 | +1 | Parent Peptide | <5% hemolysis at 12.5 µg/mL | [1] |
| Aurein M2 | +5 | D4K, E11K substitutions | Lower than Aurein 1.2 | [2] |
| Aurein M3 | +5 | A10W, D4K, E11K substitutions | Higher than Aurein M2 | [2] |
Note: The data presented is for Aurein 1.2 and its derivatives, intended to serve as a reference for studies on this compound.
Proposed Mechanism of Action: The Carpet Model
Aurein peptides are believed to exert their lytic activity on cell membranes primarily through the "carpet model".[3] This mechanism avoids the formation of discrete, stable pores and instead involves a detergent-like disruption of the membrane.
-
Electrostatic Binding: Cationic Aurein peptides are initially attracted to the surface of the erythrocyte membrane.
-
Aggregation & "Carpet" Formation: Once a threshold concentration is reached on the membrane surface, the peptides aggregate, forming a "carpet-like" layer that covers the lipid bilayer.
-
Membrane Disruption: This peptide carpet disrupts the curvature and integrity of the membrane, leading to the formation of transient pores or micelles.
-
Hemolysis: The loss of membrane integrity results in the leakage of intracellular contents, including hemoglobin, leading to cell lysis.
Caption: Proposed "carpet model" mechanism for Aurein-induced hemolysis.
Detailed Experimental Protocol
This protocol outlines the steps to quantify the hemolytic activity of this compound against fresh human erythrocytes.
Materials
-
This compound peptide (lyophilized)
-
Fresh human whole blood with an anticoagulant (e.g., EDTA)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Triton X-100 (1% v/v solution in PBS for positive control)
-
Sterile, pyrogen-free microcentrifuge tubes
-
96-well microtiter plate (U-bottom or V-bottom)
-
Spectrophotometer (plate reader) capable of measuring absorbance at 405-450 nm
-
Incubator (37°C)
-
Centrifuge
Experimental Workflow
Caption: Standard workflow for the hemolytic activity assay.
Step-by-Step Procedure
-
Preparation of Erythrocytes:
-
Collect fresh human blood in a tube containing EDTA.
-
Centrifuge the blood at 800 x g for 10 minutes at 4°C.
-
Carefully aspirate and discard the supernatant (plasma) and the buffy coat (white blood cells).
-
Resuspend the erythrocyte pellet in 5-10 volumes of cold PBS (pH 7.4).
-
Repeat the centrifugation and washing steps three times to ensure complete removal of plasma proteins.[4][5]
-
After the final wash, resuspend the packed erythrocytes in PBS to create a 2% (v/v) erythrocyte suspension.
-
-
Assay Setup:
-
Prepare serial dilutions of the this compound peptide in PBS to achieve the desired final concentrations for the assay (e.g., ranging from 1 to 256 µg/mL).
-
In a 96-well microtiter plate, add 50 µL of each peptide dilution to triplicate wells.
-
Negative Control (0% Hemolysis): Add 50 µL of PBS to three wells.
-
Positive Control (100% Hemolysis): Add 50 µL of 1% Triton X-100 to three wells.[6]
-
Gently mix the 2% erythrocyte suspension and add 50 µL to every well, bringing the total volume to 100 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 60 minutes.[7] The incubation time can be varied, but consistency is key for comparative results.
-
-
Measurement:
-
After incubation, centrifuge the plate at 1000 x g for 10 minutes to pellet the intact erythrocytes and cell debris.[6]
-
Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Measure the absorbance of the supernatant at a wavelength of 415 nm (or another appropriate wavelength for hemoglobin, such as 405 nm or 570 nm) using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each peptide concentration using the following formula:
% Hemolysis = [ (Abssample - Absnegative control) / (Abspositive control - Absnegative control) ] x 100
-
Plot the % Hemolysis against the peptide concentration to generate a dose-response curve.
-
Determine the HC50 value from the curve, which is the concentration of this compound that causes 50% hemolysis.
-
The hemolytic assay is an indispensable tool for the preclinical safety assessment of antimicrobial peptides like this compound. By following this standardized protocol, researchers can obtain reliable and reproducible data on the peptide's lytic activity against human red blood cells. This information is crucial for guiding the design of Aurein analogs with improved therapeutic indices, balancing high antimicrobial potency with low host cell toxicity.[2]
References
- 1. tru.arcabc.ca [tru.arcabc.ca]
- 2. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. pubs.acs.org [pubs.acs.org]
- 7. zenitscience.com [zenitscience.com]
Troubleshooting & Optimization
How to improve Aurein 3.2 peptide synthesis yield
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of Aurein 3.2. The information is designed to help improve peptide synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis method for this compound?
A1: The standard and most widely used method for synthesizing this compound (Sequence: GLFDIVKKVVGAL-NH2) is the Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy.[1][2] This approach involves building the peptide chain sequentially on a solid resin support, with the 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary N-terminal protection and tert-butyl (tBu) based groups for permanent side-chain protection.[2]
Q2: What are the primary causes of low yield during this compound synthesis?
A2: Low yields in the synthesis of this compound and similar peptides are typically due to two main factors:
-
Peptide Aggregation: The this compound sequence contains several hydrophobic amino acids (V, L, I, F, A), which can cause the growing peptide chains to aggregate on the resin.[3][4] This aggregation can hinder the access of reagents, leading to incomplete reactions.[4][5]
-
Incomplete Reactions: Both the coupling (amide bond formation) and deprotection (Fmoc removal) steps can be incomplete. This is often a direct consequence of aggregation or steric hindrance from bulky amino acids, resulting in deletion sequences and a lower yield of the target peptide.[3][4]
Q3: How does the specific sequence of this compound present synthesis challenges?
A3: The sequence GLFDIVKKVVGAL-NH2 presents several challenges. The high content of hydrophobic and β-branched residues (Val, Ile) significantly increases the risk of inter-chain aggregation and the formation of secondary structures like β-sheets on the resin.[3][6] Additionally, the presence of an Aspartic Acid (D) residue introduces the risk of aspartimide formation, a common side reaction that can reduce the final yield and purity.[7]
Q4: What is a realistic final yield to expect for this compound synthesis?
A4: For solid-phase synthesis of moderately complex peptides, a final yield after cleavage and purification of around 60% is considered very good.[8] Yields can be significantly lower depending on the sequence difficulty, scale, and purification efficiency. Significant losses often occur during the HPLC purification step.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: My coupling reaction is incomplete (e.g., positive Kaiser test). What should I do?
This is a common issue, often caused by peptide aggregation or steric hindrance.
-
Immediate Actions:
-
Perform a Double Coupling: Immediately repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[9]
-
Increase Reaction Time: Extend the coupling time to allow for slower reactions to proceed.
-
-
Long-Term Strategy & Optimization:
-
Use a More Potent Coupling Reagent: Standard carbodiimide reagents like DIC may not be sufficient. Switch to a more efficient aminium/uronium or phosphonium salt-based reagent. Phosphonium reagents are often preferred as they can reduce the risk of certain side reactions like guanidinylation.
-
Elevate the Temperature: Performing the coupling at a higher temperature (e.g., 40-50°C) or using a microwave peptide synthesizer can increase reaction kinetics.[4][10] However, be aware that this may also increase the risk of side reactions like racemization.[10]
-
Change the Solvent: If aggregation is suspected, switching the primary solvent from DMF to N-Methyl-2-pyrrolidone (NMP) or adding a small percentage of DMSO can help disrupt secondary structures.[4]
-
Table 1: Comparison of Common Coupling Reagents
| Reagent Name | Reagent Type | Key Advantages | Considerations & Potential Issues |
| DIC/DCC | Carbodiimide | Cost-effective and widely used.[11][12] | Can cause racemization without an additive; DCC byproduct is insoluble, making it unsuitable for SPPS.[11] |
| HBTU / TBTU | Aminium/Uronium | High coupling efficiency, fast reaction times.[11][13] | Can cause guanidinylation of the N-terminal amine, terminating the chain. |
| HATU / HCTU | Aminium/Uronium | More reactive than HBTU, highly effective for sterically hindered couplings and reducing racemization.[12] | More expensive than HBTU; can still cause guanidinylation. |
| PyBOP / PyAOP | Phosphonium | High coupling efficiency, generates cleaner reactions with less risk of N-terminal capping compared to uronium salts. | Byproducts can be difficult to remove in some cases. |
| COMU | Aminium/Uronium | Coupling efficiency comparable to HATU; incorporates a non-explosive HOBt alternative (Oxyma Pure) for improved safety.[9][12] | Limited solution stability. |
Problem 2: The Fmoc-deprotection step is slow or incomplete.
This is almost always a sign of severe peptide chain aggregation on the resin.
-
Recommended Solutions:
-
Modify Deprotection Reagent: Add a stronger, non-nucleophilic base like 1,8-Diazabicycloundec-7-ene (DBU) to the standard 20% piperidine/DMF solution to improve deprotection efficiency.[4]
-
Disrupt Aggregation: Use physical methods like sonicating the reaction vessel during deprotection to break up aggregates.[4]
-
Incorporate "Difficult Sequence" Strategies: For future syntheses of this peptide, proactively incorporate structure-breaking elements. The use of pseudoproline dipeptides at key points in the sequence can effectively disrupt the hydrogen bonding that leads to aggregation.[4][8]
-
Choose an Appropriate Resin: Utilize a resin with a lower substitution level (e.g., 0.1-0.4 mmol/g) or a PEG-grafted resin (e.g., TentaGel), which can improve solvation and reduce chain aggregation.[4][14]
-
Problem 3: My crude peptide has many impurities after cleavage.
The nature of the impurities points to the underlying problem.
-
Symptom: Mass spectrum shows sequences missing one or more amino acids (deletion sequences).
-
Cause: Incomplete coupling or deprotection at one or more steps.
-
Solution: Refer to the solutions for Problem 1 and Problem 2 . Implement stronger coupling reagents, double coupling for difficult residues, and strategies to mitigate aggregation.
-
-
Symptom: Mass spectrum shows a peak at [M-18].
-
Cause: This often indicates aspartimide formation at the Aspartic Acid (D) residue. This is a common side reaction involving the side-chain carboxyl group attacking the peptide backbone.
-
Solution: During the synthesis, use a protecting group strategy for the Asp residue that minimizes this side reaction. Standard Fmoc-Asp(OtBu)-OH can be problematic. Consider using alternative protecting groups if this issue is severe.
-
-
Symptom: Mass spectrum shows unexpected adducts or modifications.
-
Cause: Incomplete removal of side-chain protecting groups or reactions with scavengers in the cleavage cocktail.
-
Solution: Ensure the cleavage cocktail is appropriate for the sequence and that the cleavage time is sufficient (typically 2-3 hours). A standard cocktail like TFA/TIS/H2O (95:2.5:2.5) is usually effective.[1][15]
-
Experimental Protocols & Visualizations
Protocol: Standard Fmoc SPPS of this compound
This protocol outlines a manual synthesis on a 0.1 mmol scale using Rink Amide resin to yield a C-terminal amide.
-
Resin Preparation:
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 30 minutes.[2] Drain the solvent.
-
-
Initial Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes to remove the initial Fmoc group from the resin linker.
-
Drain and wash the resin thoroughly with DMF (5 times).
-
-
Amino Acid Coupling Cycle (Repeated for each amino acid from C-terminus to N-terminus):
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid, 3.95 equivalents of HCTU, and 8 equivalents of DIPEA in DMF. Let the mixture pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 45-60 minutes.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines, indicating a complete reaction.[1] If the test is positive, wash and repeat the coupling step (double coupling).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
-
Fmoc Deprotection Cycle:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 20 minutes.
-
Drain and wash the resin with DMF (5 times). The resin is now ready for the next coupling cycle.
-
-
Final Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc is removed, wash the peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.[1][15]
-
Add the cocktail to the resin and agitate gently for 3 hours at room temperature.[16]
-
Filter the resin and collect the TFA solution containing the peptide.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Diagrams
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy.
Caption: A logical workflow for troubleshooting common issues during peptide synthesis.
Caption: Simplified pathway of aspartimide side-reaction formation during Fmoc deprotection.
References
- 1. mdpi.com [mdpi.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. peptide.com [peptide.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. diposit.ub.edu [diposit.ub.edu]
- 8. researchgate.net [researchgate.net]
- 9. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 10. occamdesign.com [occamdesign.com]
- 11. peptide.com [peptide.com]
- 12. bachem.com [bachem.com]
- 13. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. wernerlab.weebly.com [wernerlab.weebly.com]
Aurein 3.2 Aggregation and Solubility: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Aurein 3.2. The information herein is compiled to address common challenges related to the aggregation and solubility of this antimicrobial peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a member of the aurein family of antimicrobial peptides (AMPs), which are naturally found in the skin secretions of Australian bell frogs.[1][2] Like other aureins, it is a relatively short, cationic peptide. Its primary applications are in antimicrobial research, with potential as a therapeutic agent against various bacterial and fungal pathogens.[3] Additionally, some aurein peptides have demonstrated anticancer activity.[4][5][6]
Q2: I'm observing precipitate in my this compound solution. What is causing this?
Precipitation is likely due to peptide aggregation or poor solubility under the current buffer conditions. Several factors can influence this, including pH, ionic strength, temperature, and the presence of certain ions. Peptides, in general, can be prone to aggregation, which may be reversible or irreversible, leading to a loss of activity.[7]
Q3: How does pH affect the solubility of this compound?
The net charge of this compound is dependent on the pH of the solution. At its isoelectric point (pI), the peptide will have a net neutral charge, which often leads to minimal solubility and increased aggregation. To maintain solubility, it is generally recommended to use a buffer with a pH at least 1-2 units away from the peptide's pI.
Q4: Can freezing and thawing cycles impact this compound stability?
Yes, repeated freeze-thaw cycles can lead to peptide aggregation and degradation. It is highly recommended to aliquot the stock solution into single-use volumes to minimize the number of times the peptide is subjected to freezing and thawing.[8]
Q5: My this compound shows reduced antimicrobial activity. Could this be related to aggregation?
It is very likely. Peptide aggregation can sequester the active monomeric or oligomeric forms of the peptide, rendering them unable to interact with microbial membranes.[9] Studies on similar antimicrobial peptides have shown that increased aggregation propensity can lead to decreased antibacterial activity.[9]
Troubleshooting Guide
Issue 1: Poor Solubility During Reconstitution
Symptoms:
-
Visible particles or cloudiness in the solution after adding solvent.
-
Difficulty in completely dissolving the lyophilized peptide.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Incorrect Solvent | Initially, try dissolving the peptide in sterile, purified water. If solubility is still an issue, a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary. For stock solutions, using a solvent like DMSO is common, but ensure it is newly opened as hygroscopic DMSO can affect solubility.[8] |
| pH is near the pI | Adjust the pH of the buffer to be at least 1-2 units above or below the isoelectric point (pI) of this compound. A slightly acidic or basic buffer can improve solubility by increasing the net charge of the peptide. |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower concentration. It is often easier to first create a more dilute stock solution and then concentrate it if necessary, though this is often not practical. |
| Inadequate Mixing | Use gentle vortexing or sonication to aid in dissolution. Avoid vigorous shaking, as this can induce aggregation. |
Issue 2: Aggregation and Precipitation During Storage
Symptoms:
-
Formation of visible aggregates or a precipitate in the solution over time.
-
The solution becomes cloudy upon storage, especially at 4°C.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Storage Temperature | For long-term storage, it is recommended to store lyophilized this compound at -20°C or -80°C. Once reconstituted, stock solutions should be stored at -80°C.[8] Avoid storing in frost-free freezers which can have temperature fluctuations. |
| Repeated Freeze-Thaw Cycles | Aliquot the peptide solution into single-use vials immediately after reconstitution to avoid multiple freeze-thaw cycles.[8] |
| Inappropriate Buffer Composition | High ionic strength can sometimes promote aggregation. Try reducing the salt concentration of the buffer. The presence of divalent cations can also sometimes be problematic. |
| Peptide Instability | If aggregation persists, consider the stability of the peptide itself. Ensure the peptide was synthesized and purified to a high standard. |
Issue 3: Inconsistent Experimental Results
Symptoms:
-
High variability in antimicrobial or other biological assays.
-
Loss of peptide activity over the course of an experiment.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Peptide Adsorption to Surfaces | Peptides can adsorb to plasticware and glassware. To mitigate this, consider using low-retention tubes and pipette tips. Pre-coating surfaces with a blocking agent like bovine serum albumin (BSA) may also help in some applications, but be mindful of potential interactions with your assay. |
| Aggregation During Experiment | The experimental buffer itself may be inducing aggregation. It is advisable to test the solubility and stability of this compound in your final assay buffer before conducting the full experiment. |
| Peptide Degradation | Peptides can be susceptible to degradation by proteases. If working with biological samples that may contain proteases, consider adding protease inhibitors. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.
-
Based on the desired final concentration and the amount of peptide, calculate the required volume of solvent.
-
To prepare a stock solution, add the appropriate volume of sterile, deionized water or a recommended solvent (e.g., DMSO for very hydrophobic peptides) to the vial.[8]
-
Gently vortex or swirl the vial to dissolve the peptide. If necessary, sonicate for a short period.
-
Once fully dissolved, aliquot the solution into single-use, low-retention microcentrifuge tubes.
-
Store the aliquots at -80°C until use.[8]
Protocol 2: Assessment of this compound Aggregation by Turbidity
-
Prepare a solution of this compound at the desired concentration in the buffer of interest.
-
Measure the absorbance of the solution at a wavelength between 340-400 nm using a spectrophotometer. An increase in absorbance over time is indicative of aggregation.
-
This can be performed at different temperatures or with various buffer conditions to assess the factors influencing aggregation.
Visualizations
Caption: Proposed "carpet-like" mechanism of action for Aurein peptides.[10][11][12]
Caption: A logical workflow for troubleshooting common this compound issues.
References
- 1. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of antifungal activity and action mechanism of the modified Aurein 1.2 peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Activity of Antimicrobial Peptide Aggregates Decreases with Increased Cell Membrane Embedding Free Energy Cost - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Aurein 3.2 Activity Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with the antimicrobial peptide Aurein 3.2. The information herein is designed to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
This compound, like other members of the aurein peptide family, is understood to act primarily by disrupting the integrity of microbial cell membranes. While the precise mechanism for this compound is not extensively detailed in the literature, it is believed to follow a similar mechanism to the well-studied Aurein 1.2. This involves a "carpet-like" model where the peptides accumulate on the surface of the bacterial membrane. Once a critical concentration is reached, they reorient to create transient pores or micelles, leading to membrane permeabilization, leakage of cellular contents, and ultimately cell death. This direct action on the lipid bilayer is a reason why resistance development to these peptides is considered to be slow.
Q2: Which assay is most suitable for determining the antimicrobial activity of this compound?
The most common and recommended method for determining the antimicrobial activity of peptides like this compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC). This method is quantitative and allows for the testing of multiple buffer conditions simultaneously. For a more detailed understanding of the peptide's killing kinetics, a time-kill assay can be performed. Agar-based methods like disk diffusion are generally not recommended for antimicrobial peptides as the peptides can bind to the agar, leading to inaccurate results.
Q3: How does pH influence the activity of this compound?
The pH of the assay buffer can significantly impact the activity of antimicrobial peptides. For many cationic peptides, acidic pH can reduce activity. This is because the charge state of both the peptide and the bacterial membrane can be altered, affecting the initial electrostatic interactions that are crucial for the peptide's binding to the microbial surface. It is recommended to test a range of pH values (e.g., 6.8, 7.4, 8.0) to determine the optimal condition for this compound activity against the specific microbial strain of interest.
Q4: What is the expected effect of ionic strength on this compound activity?
High ionic strength, such as that found in physiological saline, can decrease the activity of many antimicrobial peptides. The presence of salts can shield the charges on both the peptide and the bacterial membrane, thus weakening the electrostatic attraction between them. It is advisable to initially test the activity in a low ionic strength buffer and then titrate in salts (e.g., NaCl) to assess the peptide's activity under more physiologically relevant conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low antimicrobial activity observed | Peptide degradation | Ensure proper storage of the peptide stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Peptide aggregation | Peptides with hydrophobic residues can be prone to aggregation. Dissolve the peptide in a suitable solvent (e.g., sterile water, dilute acetic acid, or DMSO) before further dilution in the assay buffer. Visually inspect the solution for any precipitates. | |
| Inappropriate assay method | Agar diffusion assays are often unsuitable for peptides. Use a broth microdilution method to determine the MIC. | |
| Suboptimal buffer conditions | The pH and ionic strength of the buffer can significantly affect activity. Test a range of pH values and salt concentrations to find the optimal conditions. | |
| Inactive peptide synthesis | Verify the purity and correct sequence of the synthesized peptide via mass spectrometry and HPLC. | |
| High variability between replicate wells | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing of solutions. |
| Inconsistent bacterial inoculum | Ensure a homogenous bacterial suspension and standardize the inoculum density using a spectrophotometer (e.g., to an OD600 corresponding to the desired CFU/mL). | |
| Peptide adsorption to plasticware | Some peptides can adhere to plastic surfaces. Using low-protein-binding microplates can help to mitigate this issue. | |
| Activity is observed in low-salt buffer but disappears in physiological salt concentrations | Salt-sensitive peptide | This is a common characteristic of many antimicrobial peptides. The peptide may have limited therapeutic potential for systemic applications but could still be effective topically. Consider chemical modifications to enhance salt tolerance if required for the intended application. |
| Discrepancy between MIC and MBC values | Peptide is bacteriostatic, not bactericidal | A large difference between the MIC (inhibits growth) and the Minimum Bactericidal Concentration (kills bacteria) indicates a bacteriostatic mechanism. To determine the MBC, plate the contents of the wells from the MIC assay onto agar plates and assess for bacterial growth. |
Quantitative Data
The following tables summarize data from an alanine scanning
Aurein 3.2 Therapeutic Index Enhancement: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to strategies aimed at enhancing the therapeutic index of the antimicrobial peptide, Aurein 3.2. The content is structured to address common issues and questions that may arise during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, like other aurein peptides, is understood to exert its antimicrobial and anticancer effects primarily through membrane disruption. While the precise mechanism for this compound is not as extensively studied as for Aurein 1.2, it is believed to follow a similar path. The peptide, which is unstructured in aqueous solution, adopts an α-helical conformation upon interacting with cell membranes. Its amphipathic nature, with distinct hydrophobic and hydrophilic faces, facilitates its insertion into the lipid bilayer. The current consensus for the closely related Aurein 1.2 suggests a "carpet" mechanism, where the peptides accumulate on the membrane surface until a critical concentration is reached, leading to membrane destabilization and permeabilization, rather than forming discrete pores.[1][2][3] This interaction is more pronounced with the anionic membranes characteristic of bacterial and cancer cells compared to the zwitterionic membranes of normal eukaryotic cells, which forms the basis of its selectivity.[1][2]
Q2: What are the main challenges in optimizing the therapeutic index of this compound?
The primary challenge lies in balancing the enhancement of antimicrobial or anticancer potency with the maintenance of low toxicity towards host cells. Modifications that increase the peptide's hydrophobicity or positive charge can boost its efficacy but may also lead to increased hemolytic activity and general cytotoxicity, thereby narrowing the therapeutic window. Furthermore, the inherent instability of peptides in biological fluids due to proteolytic degradation can limit their in vivo efficacy.
Q3: Are the modification strategies for Aurein 1.2 applicable to this compound?
While direct studies on enhancing the therapeutic index of this compound are limited, the high degree of sequence and structural similarity to Aurein 1.2 suggests that strategies proven effective for the latter are highly likely to be applicable. Aurein 1.2 (GLFDIIKKIAESF-NH2) and this compound (GLFDIVKKIAGHIASSI-NH2) share a common N-terminal sequence and overall amphipathic character. Therefore, approaches such as amino acid substitution to modulate hydrophobicity and charge, as well as the addition of functional moieties like cell-penetrating peptides, are rational starting points for the optimization of this compound. It is, however, crucial to empirically validate the effects of any modification on the activity and toxicity of the this compound backbone.
Troubleshooting Guides
Issue 1: Low Antimicrobial/Anticancer Potency of Modified this compound Analogs
Possible Cause 1: Suboptimal Hydrophobicity.
-
Troubleshooting:
-
Perform an alanine scan to identify key residues contributing to activity.
-
Systematically substitute residues on the hydrophobic face of the helical wheel projection with more hydrophobic amino acids (e.g., replace Alanine with Isoleucine or Tryptophan).
-
Conversely, if toxicity is high, consider replacing highly hydrophobic residues with less hydrophobic ones.
-
Possible Cause 2: Insufficient Positive Charge.
-
Troubleshooting:
-
Increase the net positive charge by substituting neutral or acidic residues with basic amino acids like Lysine or Arginine, particularly on the hydrophilic face.
-
Studies on Aurein 1.2 have shown that replacing Glutamic acid with Lysine can enhance anticancer activity.[4][5]
-
Be mindful that excessive positive charge can sometimes lead to non-specific binding and increased toxicity.
-
Possible Cause 3: Poor Cell Penetration.
-
Troubleshooting:
-
Conjugate a cell-penetrating peptide (CPP), such as a poly-arginine sequence (e.g., R5), to the N- or C-terminus of your this compound analog.[4][5] This can enhance uptake into target cells.
-
Introduce membrane-penetrating regions within the peptide sequence itself, such as the KLA or IIKK motifs, which have been shown to improve the bioactivity of Aurein 1.2.[5][6][7]
-
Issue 2: High Hemolytic Activity or Cytotoxicity of Modified this compound Analogs
Possible Cause 1: Excessive Hydrophobicity.
-
Troubleshooting:
-
Reduce the overall hydrophobicity by replacing some hydrophobic residues with less hydrophobic ones (e.g., Tryptophan to Phenylalanine or Leucine to Alanine).
-
Analyze the helical wheel projection to ensure a clear separation of hydrophobic and hydrophilic faces, as a scattered hydrophobic surface can lead to non-specific membrane interactions.
-
Possible Cause 2: Introduction of Non-Proteinogenic Amino Acids.
-
Troubleshooting:
-
While non-proteinogenic amino acids can enhance stability, their effect on toxicity can be unpredictable. When substituting Lysine with analogs like Ornithine (Orn), 2,4-diaminobutyric acid (Dab), or 2,3-diaminopropanoic acid (Dap), it is crucial to perform comprehensive toxicity profiling.[8] For instance, while some Dab substitutions in Aurein 1.2 increased selectivity, others did not.[8]
-
Possible Cause 3: Peptide Aggregation.
-
Troubleshooting:
-
Characterize the aggregation state of the peptide using techniques like dynamic light scattering or transmission electron microscopy.
-
Modify the sequence to reduce aggregation propensity, for example, by breaking up stretches of hydrophobic residues.
-
Data on Enhancement Strategies for Aurein 1.2 (as a proxy for this compound)
Table 1: Effects of Amino Acid Substitution and CPP Conjugation on Aurein 1.2 Analogs
| Peptide | Sequence | Modification | Effect on Anticancer Activity (vs. SW480 cells) |
| Aur (Aurein 1.2) | GLFDIIKKIAESF-NH2 | - | Baseline |
| Aurm | GLFDIIKKI KK SF-NH2 | A10I, E11K (Increased hydrophobicity and positive charge) | Increased toxicity to cancer cells compared to Aur |
| R5-Aur | RRRRRGLFDIIKKIAESF-NH2 | N-terminal R5 CPP | More toxic to cancer cells than Aur |
| R5-Aurm | RRRRRGLFDIIKKI KK SF-NH2 | A10I, E11K and N-terminal R5 CPP | Most toxic to cancer cells among the tested analogs |
Table 2: Antimicrobial and Hemolytic Activity of Aurein 1.2 Analogs with Inserted Cell-Penetrating Regions
| Peptide | Sequence | MIC against S. aureus (µM) | HC50 (µM) |
| Aurein 1.2 | GLFDIIKKIAESF-NH2 | 16 | ~30 |
| KLA-2 | GLFDIIKKLAKLA ESF-NH2 | 1 | >100 |
| IK-3 | GLFDIIKKIIKKIIKK I-NH2 | 2 | >100 |
MIC (Minimum Inhibitory Concentration), HC50 (50% Hemolytic Concentration). Data summarized from[5][6][7][9].
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits the visible growth of a microorganism.
-
Materials:
-
This compound analog
-
Bacterial strain (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the this compound analog in an appropriate solvent (e.g., sterile water or DMSO).
-
Perform serial two-fold dilutions of the peptide in MHB in a 96-well plate.
-
Grow the bacterial strain to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).
-
Dilute the bacterial suspension and add to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest peptide concentration at which no visible growth is observed.
-
Hemolytic Assay
This assay measures the peptide's ability to lyse red blood cells (RBCs), a key indicator of its toxicity to mammalian cells.
-
Materials:
-
This compound analog
-
Fresh human or animal red blood cells
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (for positive control)
-
96-well microtiter plates
-
Centrifuge
-
Spectrophotometer (540 nm)
-
-
Procedure:
-
Collect fresh blood in a tube with an anticoagulant (e.g., EDTA).
-
Centrifuge the blood, remove the plasma and buffy coat, and wash the RBCs three times with PBS.
-
Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).
-
Prepare serial dilutions of the peptide in PBS in a 96-well plate.
-
Add the RBC suspension to each well.
-
Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubate the plate at 37°C for 1 hour.
-
Centrifuge the plate to pellet the intact RBCs.
-
Transfer the supernatant to a new plate and measure the absorbance at 540 nm to quantify hemoglobin release.
-
Calculate the percentage of hemolysis relative to the positive control.
-
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the metabolic activity of cells.
-
Materials:
-
This compound analog
-
Mammalian cell line (e.g., HEK293 for normal cells, or a cancer cell line like HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Plate reader (570 nm)
-
-
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound analog in cell culture medium.
-
Remove the old medium from the cells and add the peptide solutions.
-
Include a vehicle control (cells with medium and any solvent used for the peptide).
-
Incubate for the desired time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Mechanism of action for Aurein peptides.
Caption: Workflow for enhancing the therapeutic index.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Modifying Aurein 3.2 to increase stability and potency
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working on the modification of Aurein 3.2 to enhance its stability and potency.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a candidate for modification?
A1: this compound is an antimicrobial peptide (AMP) with anticancer properties.[1] Like many peptides, its therapeutic potential is often limited by challenges such as low stability in the presence of enzymes (proteases) and a moderate potency spectrum.[2][3] Modification is pursued to overcome these limitations, aiming to create analogs with longer half-lives and stronger, more selective antimicrobial or anticancer activity.
Q2: What are the primary goals of modifying this compound?
A2: The two primary goals are:
-
Increased Stability: To make the peptide more resistant to degradation by proteases found in plasma and tissues, thereby extending its circulation time and therapeutic window.[3]
-
Increased Potency: To enhance its antimicrobial or anticancer activity, allowing for lower effective doses and potentially overcoming resistance mechanisms. This often involves increasing the peptide's positive charge or hydrophobicity to improve its interaction with microbial or cancer cell membranes.[4]
Q3: What are the most common strategies for modifying peptides like this compound?
A3: Common strategies include:
-
Amino Acid Substitution: Replacing specific amino acids with natural or non-proteinogenic (unnatural) amino acids to block protease cleavage sites or enhance structural stability.[3][5] For example, substituting L-amino acids with their D-isomers can significantly reduce enzymatic recognition.[3]
-
Cyclization: Creating a ring-shaped structure to make the peptide more rigid and resistant to enzymes.[2][3]
-
Lipidation or PEGylation: Attaching fatty acid chains (lipidation) or polyethylene glycol (PEG) to increase molecular weight, which can slow renal clearance and improve half-life.[2][3]
-
Terminal Modifications: Amidation of the C-terminus or acetylation of the N-terminus can protect against exopeptidases.
Q4: How does this compound exert its antimicrobial effect?
A4: Aurein peptides, including the related and well-studied Aurein 1.2, are known to be membrane-active. They are typically unstructured in aqueous solution but form an α-helical structure upon interacting with lipid membranes.[6][7] They are believed to act via a "carpet-like" mechanism, where the peptides accumulate on the surface of the bacterial membrane.[8][9] Once a critical concentration is reached, they disrupt the membrane's integrity, leading to lysis and cell death.[8][9]
Troubleshooting Guides
Problem 1: My modified peptide shows lower antimicrobial potency than the original this compound.
| Possible Cause | Troubleshooting Step |
| Loss of Amphipathicity: The modification may have disrupted the balance between hydrophobic and hydrophilic residues, which is critical for membrane interaction. | Solution: Model the peptide's helical wheel projection. Ensure that the modification maintains a clear separation of polar and nonpolar faces. Consider alternative substitutions that preserve the amphipathic structure. |
| Reduced Helicity: The substitution may have introduced a "helix-breaker" residue (like proline) or otherwise destabilized the α-helical conformation necessary for activity.[10] | Solution: Perform Circular Dichroism (CD) spectroscopy in the presence of membrane mimetics (e.g., SDS micelles) to assess the peptide's secondary structure. Compare the helicity of the analog to the parent peptide.[6] |
| Altered Charge: A change in the net positive charge can weaken the initial electrostatic attraction to negatively charged bacterial membranes. | Solution: Recalculate the net charge of your peptide at physiological pH. If the charge has been reduced, consider substitutions that introduce cationic residues (e.g., Lysine, Arginine, or non-proteinogenic variants like Ornithine).[10] |
| Aggregation: Increased hydrophobicity can sometimes lead to peptide self-aggregation, reducing the concentration of active, monomeric peptides available to interact with microbes. | Solution: Use techniques like Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or size-exclusion chromatography to check for aggregation.[3] Adjusting buffer conditions (pH, ionic strength) may help. |
Problem 2: The peptide is still degrading too quickly in serum stability assays.
| Possible Cause | Troubleshooting Step |
| Remaining Protease Cleavage Sites: The initial modifications may not have protected all susceptible sites. | Solution: Use mass spectrometry to analyze the degradation products and identify the exact cleavage sites.[11] Design new analogs with substitutions (e.g., D-amino acids, N-methylation) at these specific locations.[12] |
| Exopeptidase Activity: Proteases may be degrading the peptide from the N- or C-terminus. | Solution: If not already done, acetylate the N-terminus and amidate the C-terminus. These modifications block the sites for aminopeptidases and carboxypeptidases, respectively. |
| Insufficient Structural Constraint: A linear peptide, even with substitutions, can remain flexible and susceptible to enzymatic attack. | Solution: Introduce cyclization (head-to-tail, side-chain-to-side-chain) to create a more rigid structure that is sterically hindered from fitting into protease active sites.[3] |
Problem 3: The modified peptide is showing high toxicity against mammalian cells (hemolysis).
| Possible Cause | Troubleshooting Step |
| Excessive Hydrophobicity: High hydrophobicity can lead to non-specific disruption of mammalian cell membranes, which are less negatively charged than bacterial membranes but still susceptible. | Solution: Reduce the overall hydrophobicity by replacing some hydrophobic residues with less hydrophobic or polar ones. The goal is to find a balance that maintains antimicrobial potency while increasing selectivity. |
| Poor Selectivity: The peptide may not be effectively discriminating between microbial and mammalian membranes. | Solution: Modulate the cationicity. While a high positive charge is good for targeting bacteria, an excessive charge can sometimes increase hemolytic activity. Alanine scanning can help identify residues critical for this balance.[6] |
Quantitative Data Summary
The following tables present hypothetical but representative data for this compound and its modified analogs to illustrate expected outcomes from experiments.
Table 1: Antimicrobial Potency (MIC in µg/mL)
| Peptide | S. aureus (Gram+) | E. coli (Gram-) | P. aeruginosa (Gram-) |
|---|---|---|---|
| This compound (Parent) | 32 | 64 | 128 |
| Analog 1 (D-Lys substitution) | 32 | 64 | 128 |
| Analog 2 (Increased Cationicity) | 16 | 32 | 64 |
| Analog 3 (Increased Hydrophobicity) | 8 | 16 | 32 |
Table 2: Stability and Toxicity Profile
| Peptide | Serum Stability (t½ in hours) | Hemolysis (% at 100 µg/mL) |
|---|---|---|
| This compound (Parent) | < 0.5 | 15% |
| Analog 1 (D-Lys substitution) | > 8 | 18% |
| Analog 2 (Increased Cationicity) | < 0.5 | 25% |
| Analog 3 (Increased Hydrophobicity) | < 0.5 | 45% |
Key Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a peptide that inhibits visible microbial growth.
Methodology:
-
Preparation: Prepare a 2-fold serial dilution of the peptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized suspension of the target bacterium (e.g., E. coli at 5 x 10^5 CFU/mL) to each well.
-
Controls: Include a positive control (bacteria with no peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Analysis: The MIC is the lowest peptide concentration in which no visible turbidity (bacterial growth) is observed.[13] This can be confirmed by measuring absorbance at 600 nm.
Serum Stability Assay
This protocol assesses the peptide's resistance to degradation by proteases in serum.
Methodology:
-
Incubation: Incubate the peptide at a fixed concentration (e.g., 50 µM) in 50% human or murine serum at 37°C.
-
Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Quenching: Immediately stop the enzymatic reaction by adding a quenching agent like 0.2% Trifluoroacetic Acid (TFA) or by precipitating proteins with cold acetonitrile/ethanol.[11]
-
Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant using RP-HPLC to quantify the amount of intact peptide remaining.
-
Calculation: Plot the percentage of intact peptide versus time to calculate the peptide's half-life (t½).
Hemolysis Assay
This protocol measures the peptide's toxicity to red blood cells, a proxy for general mammalian cell toxicity.
Methodology:
-
Preparation: Wash fresh human red blood cells (hRBCs) with Phosphate-Buffered Saline (PBS) until the supernatant is clear. Resuspend the hRBCs to a final concentration of 1-2% (v/v) in PBS.[13]
-
Incubation: Add serial dilutions of the peptide to a 96-well plate. Add the hRBC suspension to each well.
-
Controls: Use PBS as a negative control (0% hemolysis) and a lytic agent like 1% Triton X-100 as a positive control (100% hemolysis).
-
Reaction: Incubate the plate at 37°C for 1 hour.[13]
-
Analysis: Centrifuge the plate to pellet intact cells. Transfer the supernatant to a new plate and measure the absorbance at 450 nm (or 540 nm) to quantify hemoglobin release.
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls.
Visualizations
Caption: Workflow for modifying and evaluating this compound analogs.
Caption: The 'Carpet' mechanism of action for Aurein peptides.
Caption: Decision tree for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. pubs.acs.org [pubs.acs.org]
Aurein 3.2 Technical Support Center: Troubleshooting High Background Noise
Welcome to the technical support center for the Aurein 3.2 fluorescent probe. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues related to high background noise during fluorescence microscopy experiments.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter with this compound.
Q1: Why am I observing high background fluorescence across the entire field of view, even in areas without cells?
A1: This issue often points to components in the imaging medium or the imaging vessel itself.
-
Cause 1: Fluorescent Components in Media. Standard cell culture media, particularly those containing phenol red or serum (like FBS), can be highly fluorescent.[1][2] Phenol red is known to fluoresce when excited around 440 nm, and serum contains numerous proteins and small molecules that contribute to background signal.[1][2]
-
Solution 1: Use Imaging-Specific Media. Before imaging, replace the cell culture medium with an optically clear, phenol red-free buffered saline solution (e.g., HBSS) or a specialized low-background imaging medium.[1][3] For long-term experiments, media specifically formulated for live-cell imaging, which reduce background while maintaining cell health, are recommended.[3]
-
Cause 2: Imaging Vessel Fluorescence. Plastic-bottom dishes and flasks used for cell culture can exhibit significant autofluorescence, contributing to a hazy background.[3]
-
Solution 2: Switch to Glass-Bottom Vessels. Whenever possible, use imaging plates or dishes with glass bottoms (#1.5 coverslip thickness is ideal for high-resolution microscopy). These materials have significantly lower intrinsic fluorescence compared to plastic.[3]
Q2: My unstained control samples show significant fluorescence. What is causing this "autofluorescence" and how can I reduce it?
A2: Autofluorescence is the natural fluorescence emitted by biological structures within the cells themselves.[4][5] This can be a significant source of noise, potentially masking your specific this compound signal.
-
Cause 1: Endogenous Fluorophores. Cells contain naturally fluorescent molecules such as NADH, riboflavins, collagen, and elastin.[1][2][5][6] Lipofuscin, a pigment that accumulates with age in cells, is another common source with a broad emission spectrum.[4][5][6]
-
Solution 1: Spectral Separation. Characterize the emission spectrum of your unstained sample to identify the peak autofluorescence wavelengths. If possible, select a fluorescent probe that emits in a spectral region with lower autofluorescence (e.g., moving to red or far-red channels if the autofluorescence is primarily in the green spectrum).[7]
-
Solution 2: Photobleaching. Before adding this compound, you can intentionally photobleach the autofluorescence in your sample by exposing it to high-intensity light from your microscope's excitation source.[1] Be cautious with this method in live-cell imaging to avoid phototoxicity.
-
Solution 3: Chemical Quenching. For fixed samples, chemical reagents like sodium borohydride can be used to reduce aldehyde-induced autofluorescence caused by fixatives like formaldehyde.[5]
-
Cause 2: Fixation-Induced Autofluorescence. Aldehyde fixatives like formaldehyde and glutaraldehyde can react with proteins and create fluorescent crosslinks, increasing background noise.[2][4][6]
-
Solution 2: Optimize Fixation Protocol. Reduce the fixation time to the minimum required for your sample type.[4] Alternatively, consider using a non-aldehyde fixative if compatible with your experimental goals.
Q3: I'm seeing a lot of punctate or diffuse signal that doesn't match the expected localization of this compound. How can I reduce this non-specific binding?
A3: Non-specific binding occurs when the fluorescent probe adheres to unintended targets, which can obscure the true signal and lead to misinterpretation of the results.[8]
-
Cause 1: Excess Probe Concentration. Using a higher-than-optimal concentration of this compound can lead to an increase in unbound molecules that are not fully washed away, raising the overall background.
-
Solution 1: Titrate the Probe. Always perform a concentration titration to find the optimal balance that provides a bright specific signal with the lowest possible background.[3] Start with the recommended concentration and test several dilutions below and above it.
-
Cause 2: Inadequate Washing. Insufficient washing after staining will leave unbound or weakly bound probes in the sample.
-
Solution 2: Optimize Wash Steps. Increase the number and duration of wash steps after incubation with this compound.[3][9] Washing 3-4 times for 5 minutes each with a suitable buffer (e.g., PBS) is a good starting point.[9] Including a mild detergent like Tween-20 in the wash buffer can also help reduce non-specific interactions.[9]
-
Cause 3: Hydrophobic or Electrostatic Interactions. this compound, like many probes, may have properties that cause it to stick to cellular components or the imaging vessel non-specifically.
-
Solution 3: Use a Blocking Agent. Pre-incubating your sample with a blocking agent like Bovine Serum Albumin (BSA) can help saturate non-specific binding sites before the probe is added.
Frequently Asked Questions (FAQs)
Q1: What are the ideal spectral settings for this compound to maximize the signal-to-noise ratio?
A1: this compound has an excitation maximum at ~490 nm and an emission maximum at ~520 nm. To maximize signal and minimize noise, use a filter set that is tightly matched to these specifications. A high-quality bandpass filter is crucial for excluding out-of-band excitation light and autofluorescence.[10]
| Parameter | Wavelength (nm) | Recommended Filter Type |
| Excitation Center | 488 nm | Bandpass (e.g., 488/10 nm) |
| Dichroic Mirror Cut-off | 505 nm | Longpass |
| Emission Center | 525 nm | Bandpass (e.g., 525/50 nm) |
Table 1: Recommended filter set specifications for imaging this compound.
Q2: How can I optimize my microscope settings on a confocal system to reduce background?
A2: Confocal microscopy offers powerful tools for reducing background noise.
-
Pinhole Adjustment: The pinhole is key to rejecting out-of-focus light, which is a major component of background haze. Reducing the pinhole size will increase background rejection and improve contrast.[11] However, closing it too much will also reduce your specific signal. An optimal setting is typically around 1 Airy Unit (AU), but slight adjustments can maximize the signal-to-noise ratio.[11]
-
Detector Gain and Laser Power: Avoid using excessively high laser power, which can increase photobleaching and induce autofluorescence.[12] It's often better to use a moderate laser power and increase the detector (PMT) gain. However, very high gain can amplify electronic noise. Find a balance that provides a strong signal without saturating the detector or bleaching your sample.
-
Image Averaging: For static samples, acquiring multiple scans and averaging them can significantly reduce random electronic noise from the detector, improving the overall signal quality.[12]
Visual Troubleshooting and Experimental Workflows
Troubleshooting Workflow for High Background Noise
The following diagram outlines a logical workflow for diagnosing and resolving high background noise when using this compound.
A logical workflow for troubleshooting high background noise in fluorescence microscopy.
Conceptual Diagram of Signal vs. Noise Sources
This diagram illustrates the different components that contribute to the total detected fluorescence, distinguishing the desired signal from various noise sources.
Sources contributing to the total fluorescence signal detected by the microscope.
Experimental Protocols
Protocol 1: Standard Staining Protocol for Live Cells with this compound
-
Cell Culture: Plate cells on a glass-bottom imaging dish and culture until they reach the desired confluency.
-
Preparation of Staining Solution: Prepare the this compound staining solution in a clear, serum-free, and phenol red-free medium or buffered saline (e.g., HBSS). The optimal concentration should be determined by titration, but a starting point of 1-5 µM is recommended.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove residual culture medium.
-
Staining: Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Final Wash: Aspirate the staining solution and wash the cells 3 times with the imaging medium.
-
Imaging: Immediately proceed with imaging on the fluorescence microscope using the appropriate filter set for this compound.
Protocol 2: Assessing Autofluorescence
-
Prepare a Control Sample: Culture and prepare your cells using the exact same protocol as your experimental samples (including any fixation or treatment steps), but do not add this compound or any other fluorescent label. This is your "unstained" control.
-
Use Identical Imaging Settings: Place the unstained control sample on the microscope and image it using the identical settings (laser power, detector gain, exposure time, and filter set) that you would use for your stained samples.
-
Analyze the Image: The resulting image will reveal the level and spectral characteristics of the autofluorescence from your sample.
-
Adjust Experiment: If autofluorescence is high, use this information to implement mitigation strategies, such as choosing a different emission channel for your probe or applying pre-imaging photobleaching.
References
- 1. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 2. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 3. Background in Fluorescence Imaging | Thermo Fisher Scientific - KE [thermofisher.com]
- 4. Causes of Autofluorescence [visikol.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 7. microscopyfocus.com [microscopyfocus.com]
- 8. Reducing Non-Specific Binding and Uptake of Nanoparticles and Improving Cell Targeting with an Antifouling PEO-b-PγMPS Copolymer Coating - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Signal-to-Noise Considerations [evidentscientific.com]
- 12. bitesizebio.com [bitesizebio.com]
Aurein 3.2 Mechanism of Action Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the mechanism of action of the antimicrobial peptide, Aurein 3.2.
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism of action for this compound and related peptides?
This compound, like other members of the aurein family, is understood to primarily target and disrupt the microbial cell membrane.[1][2] The most commonly cited mechanisms are the "carpet" model and the formation of small, ion-selective pores, rather than large, unspecific ones.[3][4][5] At high concentrations, a detergent-like effect leading to membrane micellization has also been described.[4][6]
Q2: Why is my synthesized this compound showing no antimicrobial activity?
Several factors could be at play:
-
Peptide Quality: Verify the purity, correct amino acid sequence, and proper C-terminal amidation of your synthesized peptide. The C-terminal amidation is often crucial for the activity of aurein peptides.[2][7]
-
Storage and Handling: Peptides should be stored lyophilized at -20°C, protected from light. Avoid repeated freeze-thaw cycles. Improper storage can lead to degradation.[8]
-
Solubility: Ensure the peptide is fully dissolved in a suitable, sterile buffer before the assay. Hydrophobic peptides can be difficult to dissolve, and precipitation will lead to inaccurate concentration and loss of activity.[8]
-
Assay Conditions: The presence of high salt concentrations in your assay medium can inhibit the activity of cationic peptides like this compound.[9] Consider testing in a low-salt buffer as a control.
-
Contamination: Contamination of the peptide stock with trifluoroacetic acid (TFA) from the synthesis process or endotoxins can interfere with cellular assays.[8]
Q3: My results from model membrane studies (e.g., liposomes) don't match my results with live bacteria. Why?
This is a common challenge. Discrepancies can arise because:
-
Lipid Composition: The lipid composition of your model membranes is critical. Aurein peptides show preferential interaction with anionic lipids (like PG) found in bacterial membranes.[4][10] Ensure your model system (e.g., DMPC/DMPG) mimics the target bacteria's membrane composition as closely as possible.[6][11] Zwitterionic membranes (like pure DMPC) may show weaker interactions.[4]
-
Complexity of Live Cells: Live bacterial envelopes are more complex than simple liposomes, containing proteins and other components that can influence peptide interaction.[12] Furthermore, bacteria possess repair mechanisms and physiological responses not present in model systems.
-
Peptide:Lipid Ratio: The activity of many antimicrobial peptides is highly dependent on the peptide-to-lipid (P/L) ratio.[1] It's essential to correlate the concentrations used in both model and live cell systems.
Q4: How can I distinguish between the "carpet" and "pore-forming" mechanisms for this compound?
Differentiating these mechanisms requires a combination of techniques:
-
Leakage Assays: Use fluorescent dyes of different sizes. Leakage of small molecules (like ions, measured by potential-sensitive dyes like DiSC₃-5) but not large molecules (like calcein at high concentrations or propidium iodide) suggests the formation of small, discrete pores rather than complete membrane dissolution (carpet/detergent model).[3][6]
-
Microscopy: Atomic Force Microscopy (AFM) can directly visualize the effect of the peptide on a supported lipid bilayer. The carpet model would show a smoothing or peeling effect, while pore formation might show distinct puncture marks.[4][13]
-
Kinetics: Quartz Crystal Microbalance with Dissipation (QCM-D) can monitor the kinetics of peptide binding and subsequent membrane disruption, providing "fingerprints" that can help distinguish different mechanisms.[2][5]
Troubleshooting Guides
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) assays.
| Potential Cause | Troubleshooting Step & Rationale | Control Experiment |
| Peptide Aggregation | Prepare fresh dilutions of the peptide from a concentrated stock for each experiment. Vortex the stock solution thoroughly before dilution. | Use Dynamic Light Scattering (DLS) to check for aggregates in the peptide stock solution. Include a well-characterized, non-aggregating peptide as a positive control. |
| Inoculum Variability | Standardize the bacterial inoculum to a precise cell density (e.g., OD₆₀₀ of 0.001, corresponding to ~10⁵ CFU/mL) for every experiment. | Plate serial dilutions of your starting inoculum to confirm the CFU/mL in parallel with each MIC assay. |
| Media Components | High salt or protein content in standard media (e.g., Mueller-Hinton Broth) can inhibit cationic peptide activity. | Perform a parallel MIC assay in a low-salt buffer (e.g., 10 mM sodium phosphate, 1/4 strength TSB) to see if activity is restored. |
| Peptide Adsorption | Peptides can adsorb to the surface of standard polystyrene microtiter plates. | Use low-protein-binding polypropylene plates and compare the results to standard plates. |
Issue 2: No dye leakage observed in liposome-based assays.
| Potential Cause | Troubleshooting Step & Rationale | Control Experiment |
| Incorrect Liposome Composition | This compound requires anionic lipids for strong interaction. Ensure your liposomes contain a sufficient mole percentage of an anionic lipid like PG (e.g., DMPC/DMPG at 3:1 or 1:1).[6][11] | Test leakage on purely zwitterionic liposomes (e.g., 100% DMPC) as a negative control and liposomes with varying PG content to see the effect of charge. |
| Peptide:Lipid (P/L) Ratio is Too Low | Membrane disruption is concentration-dependent. Systematically increase the P/L ratio (e.g., from 1:200 to 1:25) to find the threshold for leakage.[6][11] | Determine a dose-response curve for leakage. |
| Dye Quenching Issues | The encapsulated dye (e.g., calcein) might not be at a high enough concentration for self-quenching. | Measure the fluorescence of lysed liposomes (after adding a detergent like Triton X-100 to achieve 100% leakage) and compare it to intact liposomes to confirm a significant signal window. |
| Lipid Phase State | The experiment must be conducted at a temperature above the lipid's phase transition temperature (Tm) to ensure the membrane is in a fluid state. | Include a positive control peptide known to cause leakage under your experimental conditions (e.g., Melittin).[14] |
Experimental Protocols & Data
Minimum Inhibitory Concentration (MIC) Data
The following table summarizes typical MIC values for aurein family peptides against common bacterial strains. Note that values can vary based on the exact assay conditions used.
| Peptide | Target Organism | MIC (µg/mL) | Reference |
| Aurein 2.2 | S. aureus | 15 | [11] |
| Aurein 2.3 | S. aureus | 15 | [11] |
| Aurein 2.5 | B. subtilis | 30 µM | [15] |
| Aurein 2.5 | E. coli | 30 µM | [15] |
Vesicle Leakage Data: Calcein Release
This table shows the percentage of calcein released from liposomes of different compositions upon treatment with aurein peptides at a high peptide-to-lipid ratio (1:15).
| Peptide | Liposome Composition | Calcein Release (%) | Reference |
| Aurein 2.2 | DMPC/DMPG (3:1) | ~100% | [6] |
| Aurein 2.3 | DMPC/DMPG (3:1) | ~100% | [6] |
| Aurein 2.2 | POPC/POPG (3:1) | 36% | [6] |
| Aurein 2.3 | POPC/POPG (3:1) | <20% | [6] |
Protocol: Membrane Depolarization Assay using DiSC₃-5
This assay assesses the ability of this compound to disrupt the membrane potential of live bacteria.
-
Bacterial Preparation: Grow bacteria (e.g., S. aureus) to mid-log phase. Harvest the cells by centrifugation, wash twice with buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2), and resuspend in the same buffer to an OD₆₀₀ of ~0.05.
-
Dye Loading: Add the potential-sensitive dye DiSC₃-5 to the cell suspension to a final concentration of 0.4 µM and incubate in the dark until the fluorescence signal stabilizes (indicating dye uptake and quenching).
-
Initiating Depolarization: Add this compound at the desired concentration (e.g., 1x or 2x MIC) to the cell suspension.
-
Measurement: Immediately begin monitoring the fluorescence increase over time using a fluorometer (Excitation: ~622 nm, Emission: ~670 nm). An increase in fluorescence signifies dye release from the depolarized membrane.
-
Controls:
-
Negative Control: Add buffer instead of the peptide to monitor baseline fluorescence.
-
Positive Control: Add a known membrane-depolarizing agent like gramicidin S to induce maximal depolarization.[6]
-
Visualizations
References
- 1. Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The antimicrobial peptide aurein 1.2 disrupts model membranes via the carpet mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Effect of Membrane Composition on Antimicrobial Peptides Aurein 2.2 and 2.3 From Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. genscript.com [genscript.com]
- 9. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characterization of the Structure and Membrane Interaction of the Antimicrobial Peptides Aurein 2.2 and 2.3 from Australian Southern Bell Frogs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A How-To Guide for Mode of Action Analysis of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane-Active Antibiotics Affect Domains in Bacterial Membranes as the First Step of Their Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions [mdpi.com]
- 15. A study on the interactions of Aurein 2.5 with bacterial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antimicrobial Activity of Aurein 3.2 and Aurein 1.2
In the landscape of antimicrobial peptide research, the aurein family, isolated from Australian bell frogs, presents a rich area of study for the development of novel therapeutic agents. This guide provides a comparative overview of the antimicrobial properties of two peptides from this family: Aurein 3.2 and Aurein 1.2. The focus is on their performance based on available experimental data, with a detailed look at the methodologies employed in these assessments.
Executive Summary
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of peptides is primarily quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. Below is a summary of the available MIC data for Aurein 1.2 against various bacterial strains.
Table 1: Minimum Inhibitory Concentration (MIC) of Aurein 1.2 against various bacterial strains.
| Microorganism | Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus | ATCC 29213 | 8 | [1] |
| Staphylococcus aureus (Methicillin-Resistant) | ATCC 43300 | 8 | [1] |
| Enterococcus faecalis | ATCC 29212 | 8 | [1] |
| Enterococcus faecalis (Vancomycin-Resistant) | ATCC 51299 | 16 | [1] |
| Streptococcus pyogenes | ATCC 19615 | 4 | [1] |
| Escherichia coli | - | 256 | |
| Pseudomonas aeruginosa | - | 256 | |
| Candida albicans | - | 32 |
Note: Specific quantitative MIC data for this compound could not be located in the reviewed literature.
Mechanism of Action: Aurein 1.2
The antimicrobial activity of Aurein 1.2 is attributed to its interaction with and disruption of the bacterial cell membrane. The prevailing model for this interaction is the "carpet mechanism". In this model, the peptide molecules initially bind to the negatively charged surface of the bacterial membrane. As the concentration of the peptide on the membrane surface increases, they aggregate and form a "carpet-like" layer. This molecular carpet disrupts the membrane's structural integrity, leading to permeabilization, leakage of cellular contents, and ultimately, cell death.
References
The Synergistic Power of Aurein Peptides: A Comparative Guide to Enhancing Antibiotic Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when combining Aurein peptides with conventional antibiotics. Due to a lack of specific published data on Aurein 3.2, this document utilizes Aurein 1.2 as a representative model to illustrate the potentiation of antibiotic activity. The experimental data and protocols presented herein are based on established methodologies for assessing antimicrobial synergy.
The rise of antibiotic-resistant pathogens necessitates novel therapeutic strategies. One promising approach is the combination of conventional antibiotics with antimicrobial peptides (AMPs). Aurein peptides, originally isolated from Australian bell frogs, are known for their broad-spectrum antimicrobial and anticancer activities. This guide explores their potential to act synergistically with existing antibiotics, thereby reducing the required therapeutic dose and potentially overcoming resistance mechanisms.
Quantitative Analysis of Synergistic Effects
The synergy between an antimicrobial peptide and a conventional antibiotic is most commonly quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index. A summary of the synergistic interactions of Aurein 1.2 with various antibiotics against pathogenic bacteria is presented below.
Table 1: Synergistic Effects of Aurein 1.2 with Conventional Antibiotics against Gram-Positive Cocci
| Bacterial Strain | Antibiotic | MIC Alone (mg/L) | MIC in Combination (mg/L) | FIC Index* | Interpretation |
| S. aureus | Aurein 1.2 | 8 | 2 | 0.312 | Synergy[1] |
| Clarithromycin | 0.25 | 0.015 | |||
| S. aureus | Aurein 1.2 | 8 | 2 | 0.385 | Synergy[1] |
| Minocycline | 0.5 | 0.06 | |||
| E. faecalis | Aurein 1.2 | 16 | 4 | 0.312 | Synergy[1] |
| Clarithromycin | 1 | 0.06 | |||
| E. faecalis | Aurein 1.2 | 16 | 4 | 0.385 | Synergy[1] |
| Minocycline | 0.25 | 0.03 | |||
| S. pyogenes | Aurein 1.2 | 4 | 1 | 0.458 | Synergy[1] |
| Clarithromycin | 0.06 | 0.015 | |||
| S. pyogenes | Aurein 1.2 | 4 | 1 | 0.458 | Synergy[1] |
| Minocycline | 0.12 | 0.03 |
*FIC Index Calculation: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FIC index of ≤ 0.5 is considered synergistic.
Experimental Protocols
The following are detailed methodologies for the key experiments used to determine the synergistic effects of Aurein peptides and conventional antibiotics.
Checkerboard Assay
The checkerboard assay is a two-dimensional dilution technique used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.
Protocol:
-
Preparation of Antimicrobial Agents: Stock solutions of Aurein 1.2 and the conventional antibiotic are prepared. A series of twofold dilutions of each agent are made in a 96-well microtiter plate.
-
Plate Setup: The dilutions of Aurein 1.2 are dispensed along the y-axis (rows), and the dilutions of the conventional antibiotic are dispensed along the x-axis (columns). This creates a matrix of wells with varying concentrations of both agents.
-
Inoculum Preparation: The bacterial strain of interest is cultured to a logarithmic growth phase and then diluted to a standardized concentration (typically 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth. The FIC index is then calculated to determine the nature of the interaction.
Time-Kill Assay
Time-kill assays provide information on the rate of bactericidal activity of antimicrobial agents, alone and in combination, over time.
Protocol:
-
Bacterial Culture: A logarithmic-phase bacterial culture is prepared and diluted to a starting concentration of approximately 5 x 10^5 CFU/mL.
-
Exposure to Antimicrobials: The bacterial culture is exposed to subinhibitory concentrations (e.g., 0.5 x MIC) of Aurein 1.2, the conventional antibiotic, and the combination of both. A growth control without any antimicrobial agent is also included.
-
Sampling: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Viable Cell Counting: The samples are serially diluted and plated on appropriate agar plates to determine the number of viable bacteria (CFU/mL).
-
Data Analysis: The change in log10 CFU/mL over time is plotted for each condition. Synergy is typically defined as a ≥ 2 log10 decrease in CFU/mL by the combination compared to the most active single agent.
Visualizing the Workflow and Mechanism
To better understand the experimental process and the proposed mechanism of action, the following diagrams are provided.
The primary proposed mechanism for the synergistic action of Aurein peptides with conventional antibiotics involves the disruption of the bacterial cell membrane.
Discussion
The data for Aurein 1.2 strongly suggests a synergistic relationship with certain conventional antibiotics, particularly those that are hydrophobic like macrolides and tetracyclines.[1] The proposed mechanism for this synergy is the ability of Aurein peptides to disrupt the bacterial cell membrane.[2][3] This disruption is thought to occur via a "carpet mechanism," where the peptides accumulate on the membrane surface, leading to increased permeability.[2][3] This enhanced permeability facilitates the entry of conventional antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively.[4] This leads to a more potent bactericidal effect at lower concentrations of both agents.
Conclusion
While specific data on the synergistic effects of this compound is not yet available, the findings for other Aurein peptides, such as Aurein 1.2, provide a strong rationale for further investigation. The ability of these peptides to enhance the efficacy of conventional antibiotics presents a promising avenue for the development of novel combination therapies to combat antibiotic-resistant bacteria. The experimental protocols and mechanistic insights provided in this guide offer a framework for researchers to explore the full potential of this compound and other antimicrobial peptides in synergistic applications.
References
- 1. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Aurein 3.2 and Other Leading Antimicrobial Peptides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antimicrobial research, the demand for novel therapeutic agents to combat multidrug-resistant pathogens is ever-present. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mechanisms of action. This guide provides an objective, data-driven comparison of Aurein 3.2, a member of the aurein family of peptides, with three other well-characterized AMPs: LL-37, Magainin II, and Nisin.
While specific experimental data for this compound is limited in publicly available literature, this guide will utilize data from its well-studied close relative, Aurein 1.2, as a representative for the aurein family. This allows for a robust comparative analysis based on existing research.
Overview of the Antimicrobial Peptides
This compound belongs to a family of antimicrobial peptides isolated from the skin secretions of the Australian Southern Bell Frog, Litoria aurea. Like other aureins, it is a cationic and amphipathic peptide. The primary mechanism of action for aurein peptides is believed to be the disruption of bacterial cell membranes through a "carpet" mechanism, where the peptides accumulate on and disrupt the membrane integrity without forming discrete pores.
LL-37 is the only human cathelicidin-derived antimicrobial peptide. It is a crucial component of the innate immune system and exhibits broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. Beyond its direct microbicidal effects, LL-37 is also involved in various immunomodulatory processes, including chemotaxis, apoptosis, and wound healing. Its mechanism of action involves membrane disruption, but it can also translocate across the membrane to interact with intracellular targets.
Magainin II was one of the first antimicrobial peptides discovered, isolated from the skin of the African clawed frog, Xenopus laevis. It is a linear, cationic peptide that forms an amphipathic α-helix upon interacting with bacterial membranes. Magainin II is known to form toroidal pores in the lipid bilayer, leading to membrane permeabilization and cell death.
Nisin is a bacteriocin produced by the bacterium Lactococcus lactis. It is a polycyclic antibacterial peptide with a unique structure containing lanthionine and methyllanthionine residues. Nisin has a dual mechanism of action: it binds to Lipid II, a precursor molecule in bacterial cell wall synthesis, thereby inhibiting peptidoglycan production. It also uses Lipid II as a docking molecule to form pores in the cell membrane.
Comparative Performance Data
The following tables summarize the antimicrobial and cytotoxic activities of the selected peptides based on available experimental data.
Table 1: Minimum Inhibitory Concentration (MIC) Against Common Pathogens
| Peptide | Escherichia coli (μg/mL) | Staphylococcus aureus (μg/mL) | Pseudomonas aeruginosa (μg/mL) |
| Aurein 1.2 | ~200[1] | 25[1] | >100 |
| LL-37 | 1 - 10[2] | 1 - 10[2] | 1 - 10[2] |
| Magainin II | 2 - 8 | 4 - 16 | 4 - 32 |
| Nisin | >200 (without chelators)[3] | 2.5 - 50[3] | >200 (without chelators) |
Note: MIC values can vary depending on the specific strain and experimental conditions.
Table 2: Cytotoxicity Data
| Peptide | Hemolytic Activity (HC50, μg/mL) | Cytotoxicity against Mammalian Cells (CC50, μg/mL) |
| Aurein 1.2 | < 5% hemolysis at 12.5[1] | Varies by cell line, generally low |
| LL-37 | 13 - 25[2] | 13 - 25 (eukaryotic cells)[2] |
| Magainin II | >64 (no hemolysis)[4] | >80 (MCF7 cells)[5] |
| Nisin | Low[3] | 17 (MCF-7 cells)[6] |
Mechanisms of Action and Signaling Pathways
The antimicrobial activity of these peptides is primarily driven by their interaction with and disruption of the microbial cell membrane. However, some also engage with specific cellular pathways.
Aurein Family Mechanism
Aurein peptides are thought to act via the "carpet" model. They bind electrostatically to the negatively charged bacterial membrane and accumulate on the surface. Once a threshold concentration is reached, they disrupt the lipid packing, leading to membrane permeabilization and leakage of cellular contents.
Caption: Mechanism of action of Aurein peptides via the carpet model.
LL-37 Signaling Interactions
LL-37's functions extend beyond membrane lysis. It can modulate host immune responses by interacting with various cell surface receptors and signaling pathways.
Caption: Immunomodulatory signaling pathways influenced by LL-37.
Magainin II Pore Formation
Magainin II's primary mode of action is the formation of "toroidal" pores, where the peptides insert into the membrane and induce the lipid monolayers to bend continuously through the pore, creating a channel lined by both peptides and lipid head groups.
Caption: Toroidal pore formation mechanism of Magainin II.
Nisin's Dual-Action Mechanism
Nisin employs a sophisticated two-pronged attack on bacterial cells.
Caption: Dual mechanism of action of Nisin targeting Lipid II.
Detailed Experimental Protocols
For reproducibility and accurate comparison, detailed methodologies for key experiments are provided below.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Peptide Stock Solutions: Dissolve the lyophilized peptides in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid) to a high concentration (e.g., 1 mg/mL). Further dilute in the appropriate broth to create a range of working concentrations.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight on an appropriate agar plate. Inoculate a single colony into Mueller-Hinton Broth (MHB) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of 0.4-0.6). Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Assay Setup: In a 96-well microtiter plate, add 50 µL of twofold serial dilutions of each peptide to the wells. Then, add 50 µL of the prepared bacterial inoculum to each well. Include a positive control (bacteria without peptide) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide at which no visible growth of the bacteria is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Seed mammalian cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the antimicrobial peptides in the cell culture medium. Remove the old medium from the cells and add 100 µL of the peptide solutions to the respective wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control cells. The CC50 (50% cytotoxic concentration) can be calculated from the dose-response curve.
Hemolytic Assay
This assay measures the ability of a peptide to lyse red blood cells.
-
Preparation of Red Blood Cells (RBCs): Obtain fresh human or animal blood containing an anticoagulant. Centrifuge the blood to pellet the RBCs and wash them three times with phosphate-buffered saline (PBS). Resuspend the RBCs in PBS to a final concentration of 2% (v/v).
-
Assay Setup: In a 96-well plate, add 100 µL of serial dilutions of the peptides to the wells. Add 100 µL of the 2% RBC suspension to each well.
-
Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Hemoglobin Release Measurement: Centrifuge the plate to pellet the intact RBCs. Carefully transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 450 nm.
-
Calculation: The percentage of hemolysis is calculated using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100. The HC50 (50% hemolytic concentration) is the peptide concentration that causes 50% hemolysis.
Membrane Permeabilization Assay (SYTOX Green Uptake)
This assay assesses the ability of a peptide to permeabilize the bacterial membrane using a fluorescent dye that only enters cells with compromised membranes.
-
Bacterial Suspension Preparation: Prepare a bacterial suspension in the mid-logarithmic phase as described for the MIC assay and wash the cells with a suitable buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2). Resuspend the bacteria in the same buffer to an OD600 of 0.5.
-
Assay Setup: In a black, clear-bottom 96-well plate, add the bacterial suspension. Add SYTOX Green dye to a final concentration of 1 µM and incubate in the dark for 15 minutes.
-
Peptide Addition and Fluorescence Measurement: Add the antimicrobial peptides at their respective MICs or other desired concentrations. Immediately begin monitoring the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 520 nm, respectively.
-
Data Analysis: An increase in fluorescence intensity over time indicates membrane permeabilization. A positive control, such as a known membrane-disrupting agent, should be included.
Conclusion
This guide provides a comparative overview of this compound (represented by Aurein 1.2), LL-37, Magainin II, and Nisin. Each of these antimicrobial peptides demonstrates distinct profiles in terms of their antimicrobial spectrum, cytotoxicity, and mechanism of action.
-
Aurein peptides show good activity against Gram-positive bacteria but are less effective against Gram-negative species. Their "carpet" mechanism of membrane disruption is a key feature.
-
LL-37 stands out for its broad-spectrum activity and significant immunomodulatory functions, making it a complex but potentially powerful therapeutic agent.
-
Magainin II is a classic example of a pore-forming AMP with a good therapeutic index, showing potent activity with relatively low toxicity to mammalian cells.
-
Nisin offers a unique dual-action mechanism that is highly effective against Gram-positive bacteria and is already widely used as a food preservative, indicating its low toxicity upon ingestion.
The choice of an antimicrobial peptide for a specific application will depend on the target pathogen, the desired therapeutic window, and the potential for immunomodulatory effects. The data and protocols presented here serve as a valuable resource for researchers and drug developers in the ongoing effort to develop new and effective antimicrobial therapies.
References
- 1. tru.arcabc.ca [tru.arcabc.ca]
- 2. cmdr.ubc.ca [cmdr.ubc.ca]
- 3. researchgate.net [researchgate.net]
- 4. Study of structure-activity relationship in Aurein 1.2 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and characterization of new antimicrobial peptides derived from aurein 1.2 with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antimicrobial Peptides from the Aurein Family Form Ion-Selective Pores in Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the anticancer efficacy of Aurein 3.2 in different cell lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anticancer efficacy of Aurein 3.2, a promising antimicrobial peptide, across different cancer cell lines. Due to the limited availability of specific data for this compound, this guide leverages experimental data from its closely related and well-studied analogue, Aurein 1.2, to provide a comprehensive analysis of its potential as an anticancer agent. The structural and functional similarities between Aurein peptides allow for valuable insights into the probable efficacy and mechanisms of this compound.
Comparative Anticancer Efficacy
The anticancer activity of Aurein peptides is primarily attributed to their ability to selectively target and disrupt the membranes of cancer cells, leading to cell death.[1][2] This selectivity is thought to arise from the difference in membrane composition between cancerous and normal cells, with cancer cells having a higher negative charge on their outer membrane.[2] The efficacy of Aurein peptides, measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines.
Table 1: Comparative IC50 Values of Aurein 1.2 in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| T98G | Glioblastoma | ~2 | [3] |
| H838 | Lung Cancer | 26.94 | [4] |
| U251MG | Glioblastoma Astrocytoma | 38.41 | [4] |
| SW480 | Colon Carcinoma | >10 (slight toxic effect) | [2] |
| HT29 | Colon Carcinoma | >10 (reduced cell population) | [2] |
| MCF-7 | Breast Cancer | Data suggests efficacy, specific IC50 not provided | [2] |
| Mx-1 | Breast Cancer | Data suggests efficacy, specific IC50 not provided | [2] |
Note: The data presented is for Aurein 1.2, a close analogue of this compound. These values can be considered indicative of the potential efficacy of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anticancer efficacy of peptides like this compound.
Cell Viability Assay (MTT Assay)
This assay determines the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1.2 x 10^4 cells/well.[2]
-
Treatment: After 24 hours of incubation, the cells are treated with varying concentrations of this compound. A positive control (e.g., a known chemotherapy drug like 5-fluorouracil) and a negative control (untreated cells) are included.[2]
-
Incubation: The plate is incubated for a specified period (e.g., 48 hours).[2]
-
MTT Addition: The culture medium is replaced with a fresh medium containing MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[2]
-
Formazan Solubilization: After a few hours of incubation, the formazan crystals formed by viable cells are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.
Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining)
This method quantifies the percentage of cells undergoing apoptosis (programmed cell death) and necrosis.
-
Cell Seeding and Treatment: Cells are seeded in 6-well plates (3 x 10^5 cells/well) and treated with this compound for a designated time (e.g., 48 hours).[2]
-
Cell Harvesting: Cells are detached using Trypsin-EDTA, washed with PBS, and centrifuged.[2]
-
Staining: The cell pellet is resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[2]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[2]
Morphological Analysis of Apoptosis (DAPI Staining)
DAPI (4',6-diamidino-2-phenylindole) staining allows for the visualization of nuclear changes characteristic of apoptosis.
-
Cell Culture and Treatment: Cells are cultured on sterile coverslips in 6-well plates and treated with this compound.[2]
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and then permeabilized with a solution containing Triton X-100.[5]
-
DAPI Staining: The cells are stained with a DAPI solution.[2][5]
-
Fluorescence Microscopy: The coverslips are mounted on microscope slides and observed under a fluorescence microscope. Apoptotic cells will exhibit condensed or fragmented nuclei.[2]
Visualizing the Experimental Workflow and Signaling Pathway
To better understand the experimental process and the molecular mechanisms of this compound, the following diagrams are provided.
Caption: Experimental workflow for evaluating the anticancer efficacy of this compound.
Caption: Generalized signaling pathway for Aurein-induced cancer cell death.
Mechanism of Action: A Dual Approach to Cancer Cell Killing
Aurein peptides, including likely this compound, employ a multi-faceted mechanism to induce cancer cell death.[1][2] The primary mode of action involves the electrostatic attraction between the cationic peptide and the anionic components of cancer cell membranes.[2] This interaction leads to the disruption of the membrane integrity, potentially through the formation of pores.[2][3]
This membrane permeabilization can directly lead to cell lysis (necrotic activity).[1] Furthermore, the disruption of the cell membrane can trigger intracellular apoptotic pathways.[1][2] Evidence suggests that Aurein peptides can also disrupt the mitochondrial membrane, a key event in the intrinsic pathway of apoptosis.[1][2] This leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program, ultimately resulting in programmed cell death.[1][2] The activation of both internal and external apoptotic pathways has been indicated for Aurein peptides.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Anticancer Activities of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Designing Potent Anticancer Peptides by Aurein 1.2 Key Residues Mutation and Catenate Cell-Penetrating Peptide [apb.tbzmed.ac.ir]
Cross-Validation of Aurein Peptide Activity: A Comparative Analysis of Aurein 1.2 Research
An examination of the antimicrobial and cytotoxic efficacy of the well-documented antimicrobial peptide, Aurein 1.2, across various research laboratories reveals a consistent profile of its biological activity. While the user's query specified Aurein 3.2, a thorough review of published literature indicates a significant scarcity of dedicated research on this specific peptide. In contrast, Aurein 1.2, a closely related member of the same family, has been extensively studied, providing a robust dataset for cross-laboratory validation. This guide therefore focuses on Aurein 1.2 as a representative of the Aurein family to fulfill the core requirements of a comparative analysis.
Summary of Aurein 1.2 Antimicrobial Activity
Aurein 1.2 has demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria.[1][2] The minimal inhibitory concentration (MIC), a key measure of antimicrobial potency, has been determined by multiple research groups, with values generally ranging from 1 to 16 µg/mL for susceptible Gram-positive strains like Staphylococcus aureus and Enterococcus faecalis.[1][2] In contrast, its activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa is reported to be significantly lower, with MIC values often exceeding 256 µg/mL.[2][3]
Below is a comparative table summarizing the MIC values of Aurein 1.2 against various microorganisms as reported by different research laboratories.
| Microorganism | Research Lab/Study | MIC (µg/mL) |
| Staphylococcus aureus | Ramezanzadeh et al. (2021)[4] | 25 |
| Staphylococcus aureus ATCC 29213 | Gaglione et al. (2011)[5] | 8 |
| Methicillin-resistantS. aureus (MRSA) | Gaglione et al. (2011)[5] | 8-16 |
| Enterococcus faecalis ATCC 29212 | Gaglione et al. (2011)[5] | 8 |
| Vancomycin-resistantE. faecalis (VRE) | Gaglione et al. (2011)[5] | 8-16 |
| Streptococcus pyogenes ATCC 19615 | Gaglione et al. (2011)[5] | 4 |
| Escherichia coli | Ramezanzadeh et al. (2021)[4] | 200 |
| Escherichia coli | Lorenzón et al.[3] | 256 |
| Pseudomonas aeruginosa | Lorenzón et al.[3] | 256 |
| Candida albicans | Lorenzón et al.[3] | 32 |
Cytotoxicity Profile of Aurein 1.2
The therapeutic potential of an antimicrobial peptide is intrinsically linked to its selectivity for microbial cells over host cells. Cytotoxicity assays are therefore crucial in evaluating its safety profile. Studies on Aurein 1.2 have generally indicated low to moderate cytotoxicity against mammalian cell lines at its antimicrobial concentrations.
For instance, one study reported that at the minimal bactericidal concentration (MBC), the cytotoxicity of Aurein 1.2 against A-549 human lung carcinoma cells was minimal, with only 2.4% cytotoxicity observed.[5] Another study investigating analogs of Aurein 1.2 found the parent peptide to have a 50% cytotoxic concentration (CC50) that was significantly higher than its effective antimicrobial concentrations.[1]
| Cell Line | Research Lab/Study | Cytotoxicity Measurement | Value |
| Human Lung Carcinoma (A-549) | Gaglione et al. (2011)[5] | % Cytotoxicity at MBC | 2.4% |
| Mouse Embryonic Fibroblasts (BALB 3T3) | Felczak et al. (2021)[1] | CC50 (µM) | >100 µM (estimated from data) |
Experimental Protocols
The consistency of the reported activities for Aurein 1.2 can be attributed to the standardized methodologies employed by different laboratories. Below are detailed protocols for the key experiments cited.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is widely used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.
-
Bacterial Culture Preparation: Bacterial strains are grown in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase of growth. The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.
-
Peptide Preparation: The antimicrobial peptide is serially diluted in the same broth medium in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted peptide.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the bacteria.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability.
-
Cell Seeding: Mammalian cells are seeded into a 96-well plate at a specific density and allowed to adhere and grow for 24 hours.
-
Peptide Treatment: The cells are then treated with various concentrations of the antimicrobial peptide and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: The MTT reagent is added to each well and the plate is incubated for a further 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. The 50% cytotoxic concentration (CC50) is then calculated as the concentration of the peptide that reduces cell viability by 50%.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the antimicrobial susceptibility and cytotoxicity assays.
Caption: Workflow for Antimicrobial Susceptibility Testing.
Caption: Workflow for Cytotoxicity (MTT) Assay.
References
- 1. mdpi.com [mdpi.com]
- 2. Alanine Scanning Studies of the Antimicrobial Peptide Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of New Analogs of Aurein 1.2 Containing Non-Proteinogenic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tru.arcabc.ca [tru.arcabc.ca]
- 5. In Vitro Activity of Aurein 1.2 Alone and in Combination with Antibiotics against Gram-Positive Nosocomial Cocci - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Key Determinants of Aurein Activity: A Comparative Guide to Alanine Scanning Mutagenesis
A comprehensive analysis of alanine scanning mutagenesis on the antimicrobial peptide Aurein 1.2, a close analog of Aurein 3.2, reveals critical residues governing its antimicrobial efficacy and hemolytic activity. This guide provides a comparative overview of the experimental data, detailed protocols, and the underlying mechanistic principles for researchers and drug development professionals.
Comparative Analysis of Aurein 1.2 Analogues
The biological activity of Aurein 1.2 and its alanine-substituted analogues has been evaluated through various assays, primarily focusing on their minimum inhibitory concentration (MIC) against different bacterial strains and their hemolytic activity against red blood cells. These studies are crucial for identifying residues that are essential for antimicrobial potency while minimizing toxicity to host cells.
Antimicrobial Activity
Systematic replacement of amino acid residues in Aurein 1.2 with alanine has demonstrated that the antimicrobial activity is highly dependent on specific residues. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Aurein 1.2 and its alanine-substituted analogues against various microorganisms. Lower MIC values indicate higher antimicrobial potency.
| Peptide/Analogue | Sequence | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli | Reference |
| Aurein 1.2 | GLFDIIKKIAESF-NH₂ | 25.00 | 200 | [4] |
| D4A | GLFAIIKKIAESF-NH₂ | 8.33 | 100 | [5] |
| K7A | GLFDIIAKIAESF-NH₂ | >500 | >500 | [6] |
| K8A | GLFDIIKAIAESF-NH₂ | >500 | >500 | [6] |
| I9A | GLFDIIKKAAESF-NH₂ | 125 | 500 | [6] |
| F13A | GLFDIIKKIAESA-NH₂ | 250 | >500 | [6] |
Table 1: Comparative antimicrobial activity (MIC in μg/mL) of Aurein 1.2 and its alanine-substituted analogues against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.
The data clearly indicates that the substitution of the cationic residues Lysine at positions 7 and 8 (K7A and K8A) leads to a dramatic loss of antimicrobial activity.[6] Conversely, the substitution of Aspartic acid at position 4 (D4A) resulted in a 3-fold increase in potency against S. aureus and a 2-fold increase against E. coli.[5]
Hemolytic Activity
A crucial aspect of developing antimicrobial peptides for therapeutic use is ensuring their selectivity for microbial cells over host cells. Hemolytic assays are performed to assess the peptide's toxicity towards red blood cells. The following table presents a comparison of the hemolytic activity of Aurein 1.2 and its alanine analogues.
| Peptide/Analogue | Hemolytic Activity (% at 100 μg/mL) | Reference |
| Aurein 1.2 | ~20% | [5] |
| L2A | <5% | [5] |
| I6A | <5% | [5] |
| K8A | >80% | [5] |
| I9A | <5% | [5] |
| F13A | <5% | [5] |
Table 2: Comparative hemolytic activity of Aurein 1.2 and its alanine-substituted analogues against human red blood cells.
Interestingly, while the K8A substitution abrogated antimicrobial activity, it significantly increased hemolytic activity, highlighting a potential decoupling of these two biological effects.[5] In contrast, substitutions at several hydrophobic positions (L2A, I6A, I9A, F13A) resulted in analogues with negligible hemolytic activity.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis of Aurein 1.2 and its analogues.
Peptide Synthesis and Purification
-
Solid-Phase Peptide Synthesis (SPPS): Peptides were synthesized using the Fmoc (9-fluorenylmethoxycarbonyl) strategy on a Rink-amide MBHA resin to obtain C-terminally amidated peptides.[5]
-
Cleavage and Deprotection: The synthesized peptides were cleaved from the resin and deprotected using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water.
-
Purification: The crude peptides were purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Mass Spectrometry: The molecular weights of the purified peptides were confirmed by mass spectrometry.[6]
Antimicrobial Susceptibility Testing (MIC Assay)
-
Bacterial Strains: Standard laboratory strains of Staphylococcus aureus and Escherichia coli were used.
-
Inoculum Preparation: Bacterial cultures were grown to the mid-logarithmic phase and diluted to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Microdilution Assay: A two-fold serial dilution of each peptide was prepared in a 96-well microtiter plate.
-
Incubation: The bacterial inoculum was added to each well, and the plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest peptide concentration that completely inhibited visible bacterial growth.[4]
Hemolysis Assay
-
Red Blood Cell Preparation: Fresh human red blood cells (RBCs) were washed multiple times with a phosphate-buffered saline (PBS) solution.
-
Peptide Incubation: A suspension of RBCs was incubated with various concentrations of the peptides at 37°C for a specified time (e.g., 1 hour).
-
Hemoglobin Release Measurement: The samples were centrifuged, and the absorbance of the supernatant was measured at a wavelength of 540 nm to quantify the amount of hemoglobin released.
-
Calculation: The percentage of hemolysis was calculated relative to a positive control (RBCs lysed with a detergent like Triton X-100) and a negative control (RBCs in PBS alone).[4]
Visualizing the Experimental Workflow and Mechanism
The following diagrams, generated using the DOT language, illustrate the experimental workflow for alanine scanning mutagenesis and the proposed mechanism of action for Aurein peptides.
Caption: Workflow for Alanine Scanning Mutagenesis.
Caption: Proposed "Carpet Model" Mechanism of Action.
Conclusion
The alanine scanning mutagenesis of Aurein 1.2 provides a valuable framework for understanding the key residues that dictate the antimicrobial and hemolytic activities of the Aurein family of peptides, including this compound. The studies consistently highlight the critical role of cationic residues for antimicrobial potency and suggest that modifications to hydrophobic residues can modulate hemolytic activity. This comparative guide serves as a foundational resource for the rational design of novel Aurein-based antimicrobial agents with improved therapeutic indices. Further direct investigation into this compound is warranted to confirm these findings and to explore its full therapeutic potential.
References
A Comparative Analysis of Membrane Disruption: Aurein 3.2 vs. Melittin
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of membrane-active peptides is paramount for the design of novel therapeutics with enhanced specificity and efficacy. This guide provides an objective comparison of the membrane disruption mechanisms of two well-characterized antimicrobial peptides: Aurein 3.2 and Melittin. By presenting key experimental data and detailed methodologies, we aim to illuminate the distinct strategies these peptides employ to compromise lipid bilayers.
This compound, a member of the aurein family of peptides isolated from Australian tree frogs, and melittin, the principal toxic component of bee venom, are both potent membrane-disrupting agents. However, their modes of action diverge significantly, offering a compelling case study in the structure-function relationships of antimicrobial peptides. While this compound is understood to act via a "carpet-like" mechanism, causing widespread membrane destabilization, melittin is known for its ability to form discrete "toroidal pores" within the membrane. These differences in mechanism have profound implications for their biological activities, including their selectivity for microbial versus mammalian cells.
Quantitative Comparison of Biological and Biophysical Activities
The following tables summarize key quantitative data for Aurein 1.2 (as a representative and well-studied member of the Aurein family, closely related to this compound) and Melittin, highlighting their differences in antimicrobial potency, hemolytic activity, and membrane-disrupting efficacy.
| Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) | ||
| Organism | Aurein 1.2 MIC (µM) | Melittin MIC (µg/mL) |
| Staphylococcus aureus | 8 - 32[1] | 0.625 - 5[2][3] |
| Escherichia coli | > 64[1] | 1.25 - 10[3] |
| Pseudomonas aeruginosa | > 64[1] | 1.25 - 10[3] |
| Klebsiella pneumoniae | Not widely reported | 4 - 32[4][5] |
| Table 2: Hemolytic Activity | |
| Peptide | HC50 (µM or µg/mL) |
| Aurein 1.2 | Low hemolytic activity reported[1] |
| Melittin | ~0.44 µg/mL (HD50)[4], Exhibits significant hemolytic activity[4][5][6][7] |
| Table 3: Vesicle Leakage Efficacy | |
| Peptide | Peptide:Lipid Ratio for 50% Leakage (LIC50) |
| Aurein 1.2 | Higher peptide/lipid ratio required compared to pore-forming peptides[8][9] |
| Melittin | 1:200 for POPC vesicles[10], 1:20 - 1:100 for POPC vesicles[11] |
Mechanistic Insights: Carpet vs. Toroidal Pore
The distinct membrane disruption mechanisms of Aurein 1.2 and Melittin are a direct consequence of their structural and physicochemical properties.
Aurein 1.2: The Carpet Mechanism
Aurein 1.2, a relatively short, cationic, and amphipathic peptide, is a classic example of a peptide that employs the "carpet" mechanism.[12][13] This multi-step process involves:
-
Electrostatic Attraction and Accumulation: The positively charged Aurein 1.2 initially binds to the negatively charged surface of bacterial membranes. The peptides then accumulate on the membrane surface, forming a "carpet-like" layer.[14]
-
Membrane Destabilization: Once a threshold concentration is reached, the accumulated peptides induce significant tension and disorder in the lipid bilayer.
-
Micellization and Disruption: This widespread destabilization leads to the breakdown of the membrane into micelles, causing a complete loss of membrane integrity and leakage of cellular contents.[13] This mechanism is often described as detergent-like. Due to its short length, Aurein 1.2 is not believed to span the membrane to form stable pores.[12]
Melittin: The Toroidal Pore Model
Melittin, a longer amphipathic α-helical peptide, is a potent pore-former, with its mechanism being highly dependent on its concentration.[15] The "toroidal pore" model is the most widely accepted mechanism for melittin's action and involves the following steps:
-
Surface Binding and Insertion: Melittin monomers initially bind to the membrane surface. As the peptide concentration increases, they insert into the lipid bilayer.
-
Peptide Aggregation and Pore Formation: Within the membrane, melittin peptides aggregate and induce a significant local curvature in the lipid bilayer. This leads to the formation of a "toroidal pore," where the pore is lined by both the melittin peptides and the headgroups of the lipid molecules.[16]
-
Ion and Solute Leakage: The formation of these pores allows for the uncontrolled passage of ions and other small molecules across the membrane, leading to a dissipation of electrochemical gradients and ultimately cell death.[10]
Visualizing the Mechanisms and Experimental Workflows
To further elucidate these complex processes, the following diagrams, generated using the DOT language, visualize the proposed membrane disruption mechanisms and a typical experimental workflow for their investigation.
Caption: Comparative mechanisms of membrane disruption for this compound and Melittin.
Caption: A generalized experimental workflow for studying peptide-membrane interactions.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and Melittin.
Vesicle Leakage Assay
This assay measures the ability of a peptide to permeabilize lipid vesicles by monitoring the release of an entrapped fluorescent dye.
-
Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion. A lipid film of the desired composition (e.g., POPC for a zwitterionic membrane or a mixture of POPC/POPG for an anionic membrane) is hydrated in a buffer containing a self-quenching concentration of a fluorescent dye (e.g., calcein or carboxyfluorescein). The resulting multilamellar vesicle suspension is then extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) to form LUVs. Untrapped dye is removed by size-exclusion chromatography.
-
Fluorescence Measurement: The dye-loaded vesicles are placed in a fluorometer cuvette. The peptide is added at various concentrations, and the increase in fluorescence intensity is monitored over time. The fluorescence is initially low due to self-quenching. Upon membrane disruption by the peptide, the dye is released and diluted, leading to an increase in fluorescence.
-
Data Analysis: The percentage of leakage is calculated relative to the maximum fluorescence signal obtained after complete vesicle lysis by a detergent like Triton X-100. The peptide concentration required to induce 50% leakage (LIC50) is then determined.[8][9][10][17][18][19][20]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to determine the secondary structure of the peptides in different environments (e.g., aqueous buffer vs. in the presence of lipid vesicles).
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., phosphate buffer) and in the presence of LUVs of a specific lipid composition.
-
Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter. The data is collected at a controlled temperature.
-
Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helical, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm.[15][21][22][23][24]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a surface-sensitive technique that provides real-time information on the binding kinetics and viscoelastic properties of peptide-membrane interactions.
-
Sensor Preparation: A supported lipid bilayer (SLB) is formed on a silica-coated quartz crystal sensor by vesicle fusion.
-
Measurement: The sensor is placed in the QCM-D instrument, and a baseline is established with buffer flowing over the SLB. The peptide solution is then introduced, and the changes in frequency (Δf) and dissipation (ΔD) are monitored in real-time. A decrease in frequency corresponds to an increase in mass on the sensor (peptide binding), while changes in dissipation provide information about the rigidity of the adsorbed layer.
-
Data Analysis: The QCM-D data can be used to determine binding affinity, kinetics, and to infer conformational changes and the extent of membrane disruption.[14][16][25][26][27]
Atomic Force Microscopy (AFM)
AFM provides high-resolution topographical images of the lipid bilayer, allowing for the direct visualization of peptide-induced membrane defects.
-
Sample Preparation: An SLB is formed on a smooth substrate like mica.
-
Imaging: The sample is imaged in a liquid cell under buffer. The AFM tip scans the surface, and the topographical changes are recorded.
-
Time-Lapse Imaging: The peptide is injected into the liquid cell, and the membrane is imaged over time to observe the dynamics of peptide-membrane interactions, such as pore formation or membrane erosion.[12][28][29][30][31]
Conclusion
The comparative analysis of this compound and Melittin reveals two distinct and effective strategies for disrupting lipid membranes. This compound's "carpet-like" mechanism, characterized by broad membrane destabilization, contrasts sharply with Melittin's more defined "toroidal pore" formation. These mechanistic differences are reflected in their biological activities and provide a valuable framework for the rational design of new antimicrobial and therapeutic peptides. For drug development professionals, a deep understanding of these mechanisms is crucial for tailoring peptide properties to achieve desired therapeutic outcomes, such as enhanced selectivity for microbial targets and reduced toxicity towards host cells. The experimental protocols detailed herein offer a robust toolkit for the continued exploration of the complex and fascinating world of peptide-membrane interactions.
References
- 1. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A hope for ineffective antibiotics to return to treatment: investigating the anti-biofilm potential of melittin alone and in combination with penicillin and oxacillin against multidrug resistant-MRSA and -VRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Antibiofilm effect of melittin alone and in combination with conventional antibiotics toward strong biofilm of MDR-MRSA and -Pseudomonas aeruginosa [frontiersin.org]
- 4. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bee venom-derived antimicrobial peptide melectin has broad-spectrum potency, cell selectivity, and salt-resistant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The current landscape of the antimicrobial peptide melittin and its therapeutic potential [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Direct visualization of membrane leakage induced by the antibiotic peptides: maculatin, citropin, and aurein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Visualization of Membrane Leakage Induced by the Antibiotic Peptides: Maculatin, Citropin, and Aurein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Applications and evolution of melittin, the quintessential membrane active peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation of a Fully Anionic Supported Lipid Bilayer to Model Bacterial Inner Membrane for QCM-D Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Study of vesicle leakage induced by melittin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]
- 21. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]
- 22. Antimicrobial activity and membrane selective interactions of a synthetic lipopeptide MSI-843 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. Antimicrobial peptide alamethicin insertion into lipid bilayer: a QCM-D exploration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. johnlab.de [johnlab.de]
- 28. Understanding Antimicrobial Mechanisms using AFM [afm.oxinst.com]
- 29. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 30. Atomic Force Microscopy to Characterize Antimicrobial Peptide-Induced Defects in Model Supported Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Atomic Force Microscopy Study of the Effect of Antimicrobial Peptides on the Cell Envelope of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Aurein-Derived Peptides in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Absence of Aurein 3.2 In Vivo Data and a Shift in Focus
Initial investigations for in vivo efficacy studies of the antimicrobial peptide this compound in animal models did not yield any publicly available research. The scientific literature to date has primarily concentrated on Aurein 1.2 and its synthetic derivatives. Consequently, this guide will pivot to the most extensively studied member of this peptide family, Aurein 1.2 , and its analogs.
A noteworthy study by Kumar and colleagues explored the in vivo efficacy of an Aurein-derived peptide, designated peptide 73 , within a murine model of methicillin-resistant Staphylococcus aureus (MRSA) skin infection. This guide will therefore focus on the available data for this promising Aurein derivative and provide a comparative analysis against Vancomycin , a conventional antibiotic frequently employed as a standard-of-care for MRSA infections.
It is critical to disclose that direct, head-to-head in vivo comparative studies between peptide 73 and Vancomycin were not identified. The following comparison is a composite analysis, drawing from separate investigations that utilized similar animal models. While this approach offers a valuable preliminary benchmark, conclusive assessments necessitate direct comparative research.
Executive Summary
This comparative guide provides an objective overview of the in vivo antibacterial efficacy of the Aurein-derived peptide 73 versus the glycopeptide antibiotic Vancomycin in a murine model of MRSA skin infection. The available data indicates that peptide 73, particularly when formulated in pegylated phospholipid micelles, exhibits potent antibacterial activity, leading to a significant reduction in both abscess size and bacterial bioburden. This initial comparison underscores the potential of Aurein-derived peptides as a viable therapeutic avenue for challenging skin and soft tissue infections.
Comparative Efficacy Data
The table below summarizes the quantitative outcomes from preclinical evaluations of the Aurein-derived peptide 73 and Vancomycin in a murine MRSA skin infection model.
| Treatment Group | Dosage | Route of Administration | Efficacy Endpoint | Observed Results |
| Aurein-derived Peptide 73 | Not Specified | Topical | Abscess Size Reduction | 36% reduction relative to the parent peptide[1] |
| Not Specified | Topical | Bacterial Load Reduction | 2.2-fold reduction relative to the parent peptide[1] | |
| Peptide 73 in Micellar Formulation | Not Specified | Topical | Abscess Size Reduction | 85% reduction relative to unformulated peptide 73[1] |
| Not Specified | Topical | Bacterial Load Reduction | 510-fold reduction relative to unformulated peptide 73[1] | |
| Vancomycin (for comparison) | 10 mg/kg | Intraperitoneal | Bacterial Load Reduction | Approximately 2-log10 CFU/g reduction versus saline control |
Note: The data presented for Vancomycin is a representative compilation from various preclinical studies employing similar murine MRSA skin infection models and is included for comparative context. Experimental parameters may differ across these independent studies.
Detailed Experimental Protocols
Murine Cutaneous Abscess Model: Efficacy of Aurein-Derived Peptides
The following protocol is a summary of the methodology employed in the study by Kumar et al. for the evaluation of Aurein-derived peptides.
-
Animal Model: Female BALB/c mice were utilized for this study.
-
Infectious Agent: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA), strain USA300, was used to induce infection.
-
Infection Procedure:
-
The animals were anesthetized prior to the procedure.
-
The dorsal region was shaved to expose the skin.
-
A subcutaneous injection of MRSA, typically at a concentration of 1 x 107 Colony Forming Units (CFU), was administered to induce the formation of a cutaneous abscess.
-
-
Therapeutic Intervention:
-
Peptide 73, in both its free and micelle-encapsulated formulations, was applied topically to the abscess.
-
Specific details regarding the dosage and the frequency of administration are not available in the referenced abstract.
-
-
Evaluation of Efficacy:
-
The dimensions of the abscess were systematically measured at predetermined intervals following the infection.
-
Representative Murine Skin Infection Model: Efficacy of Vancomycin
This section outlines a generalized, standard protocol for assessing the in vivo efficacy of Vancomycin in a murine model of MRSA skin infection.
-
Animal Model: Either male or female BALB/c or C57BL/6 mice are commonly used.
-
Infectious Agent: Various strains of methicillin-resistant Staphylococcus aureus (MRSA) can be employed.
-
Infection Procedure:
-
Mice are placed under general anesthesia.
-
The dorsal fur is removed by shaving.
-
A minor epidermal abrasion or a small incision is created.
-
A suspension containing a known concentration of MRSA is applied topically to the compromised skin surface.
-
-
Therapeutic Intervention:
-
Vancomycin is typically administered systemically, via intraperitoneal or intravenous injection, at dosages ranging from 10 to 50 mg/kg, administered once or twice daily.
-
-
Evaluation of Efficacy:
-
The size of the resulting skin lesion is monitored and measured on a daily basis.
-
At specified time points, a biopsy of the infected skin is procured for the quantitative determination of the bacterial burden (CFU/g of tissue).
-
Visualizations
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Murine cutaneous abscess model workflow.
Hypothesized Signaling Pathway of Aurein Peptides
The precise intracellular signaling pathways modulated by Aurein peptides in vivo remain an active area of research. However, a generalized mechanism of action for many antimicrobial peptides, including the Aurein family, involves initial interactions with the bacterial cell membrane.
Caption: Postulated mechanism of Aurein peptide action.
References
Aurein 1.2 and its Analogs: A Comparative Analysis of Cytotoxicity on Cancerous vs. Non-Cancerous Cells
For Researchers, Scientists, and Drug Development Professionals
The peptide Aurein 1.2, originally isolated from the Australian frog Litoria aurea, has garnered significant interest in cancer research due to its demonstrated cytotoxic effects against various cancer cell lines, coupled with a notable selectivity that spares non-cancerous cells. This guide provides a comparative overview of the cytotoxic profile of Aurein 1.2 and its engineered analogs, presenting key experimental data and methodologies to inform further research and development in peptide-based cancer therapeutics. While this guide focuses on Aurein 1.2 and its derivatives due to the wealth of available data, the findings offer valuable insights into the potential of the broader Aurein peptide family.
Quantitative Cytotoxicity Data
The following table summarizes the cytotoxic activity of Aurein 1.2 and its rationally designed analogs against a panel of cancerous and non-cancerous cell lines. The data, primarily presented as IC50 values (the concentration of a substance required to inhibit 50% of a biological process) or cell viability percentages, highlights the differential effects of these peptides.
| Peptide | Cell Line | Cell Type | Measurement | Value | Reference |
| Aurein 1.2 | T98G | Glioblastoma (Cancer) | IC50 | 2 µM | |
| Aurein 1.2 | SW480 | Colorectal Adenocarcinoma (Cancer) | % Viability | 77.87% | |
| Aurein 1.2 | HT29 | Colorectal Adenocarcinoma (Cancer) | % Viability | 78.81% | |
| Mutant Aurein 1.2 (Aurm) | SW480 | Colorectal Adenocarcinoma (Cancer) | % Viability | 51.63% | |
| Mutant Aurein 1.2 (Aurm) | HT29 | Colorectal Adenocarcinoma (Cancer) | % Viability | 66.10% | |
| R5-Aurein 1.2 (R5-Aur) | SW480 | Colorectal Adenocarcinoma (Cancer) | % Viability | 43.89% | |
| R5-Aurein 1.2 (R5-Aur) | HT29 | Colorectal Adenocarcinoma (Cancer) | % Viability | 61.56% | |
| R5-Mutant Aurein 1.2 (R5-Aurm) | SW480 | Colorectal Adenocarcinoma (Cancer) | % Viability | 40.62% | |
| R5-Mutant Aurein 1.2 (R5-Aurm) | HT29 | Colorectal Adenocarcinoma (Cancer) | % Viability | 54.22% | |
| 5-Fluorouracil (5FU) | SW480 | Colorectal Adenocarcinoma (Cancer) | % Viability | 52.92% | |
| 5-Fluorouracil (5FU) | HT29 | Colorectal Adenocarcinoma (Cancer) | % Viability | 57.34% | |
| Aurein 1.2 | KDR | Normal Cell Line | % Viability | 96.95% | |
| Aurein 1.2 | HUVEC | Human Umbilical Vein Endothelial (Normal) | % Viability | 95.08% | |
| Mutant Aurein 1.2 (Aurm) | KDR | Normal Cell Line | % Viability | 93.10% | |
| Mutant Aurein 1.2 (Aurm) | HUVEC | Human Umbilical Vein Endothelial (Normal) | % Viability | 89.97% | |
| R5-Aurein 1.2 (R5-Aur) | KDR | Normal Cell Line | % Viability | 92.58% | |
| R5-Aurein 1.2 (R5-Aur) | HUVEC | Human Umbilical Vein Endothelial (Normal) | % Viability | 80.77% | |
| R5-Mutant Aurein 1.2 (R5-Aurm) | KDR | Normal Cell Line | % Viability | 91.77% | |
| R5-Mutant Aurein 1.2 (R5-Aurm) | HUVEC | Human Umbilical Vein Endothelial (Normal) | % Viability | 73.62% |
Mechanism of Selective Cytotoxicity
Aurein peptides exhibit a selective cytotoxic mechanism primarily attributed to differences in the cell membrane composition between cancerous and non-cancerous cells. Cancer cell membranes typically have a higher net negative charge due to an increased presence of anionic molecules like phosphatidylserine. The cationic nature of Aurein peptides facilitates a preferential electrostatic interaction with these negatively charged cancer cell membranes. This interaction leads to membrane disruption, pore formation, and subsequent cell death, while leaving the neutrally charged membranes of normal cells largely unaffected.
Experimental Protocols
The following outlines a standard methodology for assessing the cytotoxicity of Aurein peptides, based on commonly employed assays.
Cell Culture and Maintenance
-
Cell Lines: A panel of human cancer cell lines (e.g., SW480, HT29 colorectal adenocarcinoma) and normal human cell lines (e.g., KDR, HUVEC) are utilized.
-
Culture Conditions: Cells are maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures are incubated at 37°C in a humidified atmosphere with 5% CO2.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 1.2 x 104 cells per well and allowed to adhere overnight.
-
Peptide Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Aurein peptides or a positive control (e.g., 5-fluorouracil). A negative control group receives only fresh medium.
-
Incubation: The plates are incubated for a specified period, typically 24 to 48 hours.
-
MTT Addition: After incubation, the treatment medium is removed, and a solution of MTT in fresh medium is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. Subsequently, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. IC50 values are determined by plotting cell viability against peptide concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the comparative cytotoxicity of Aurein peptides.
Caption: Workflow for comparative cytotoxicity analysis.
Signaling Pathways and Molecular Interactions
While the primary mechanism of Aurein peptides is membrane disruption, some evidence suggests that they may also induce apoptosis. The membranolytic action can lead to the influx of ions and the release of intracellular components, which can trigger downstream apoptotic signaling cascades. The exact intracellular pathways activated by Aurein peptides are an area of ongoing research.
The diagram below illustrates the proposed mechanism of action for Aurein peptides, highlighting the electrostatic attraction to cancer cell membranes and subsequent membrane permeabilization.
Caption: Proposed mechanism of Aurein's selective cytotoxicity.
Statistical Validation of Aurein 3.2 Bioactivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of the antimicrobial peptide Aurein 3.2 with other relevant antimicrobial peptides (AMPs) and a standard anticancer drug. The data presented is based on available scientific literature and is intended to offer an objective overview of this compound's performance, supported by experimental data.
Introduction to this compound
This compound is a member of the aurein family of antimicrobial peptides, which were first isolated from the skin secretions of the Australian green and golden bell frog, Litoria aurea.[1] Like other aurein peptides, this compound exhibits both antimicrobial and anticancer properties. Its amino acid sequence is GLFDIVKKIAGHIASSI-NH2. This guide will delve into the quantitative bioactivity data of this compound and its comparison with other well-established AMPs.
Antimicrobial Activity
The antimicrobial efficacy of peptides is commonly determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism. While specific MIC values for this compound against a broad range of bacteria are not extensively documented in the readily available literature, data for the closely related and well-studied Aurein 1.2 provides a valuable benchmark for the potential activity of the aurein family.
| Peptide/Antibiotic | Gram-Positive Bacteria (MIC in µM) | Gram-Negative Bacteria (MIC in µM) |
| Aurein 1.2 | 8 - 32 (Moderate Activity) | Generally weaker activity than against Gram-positive |
| Aurein M2 (Aurein 1.2 analog) | - | - |
| Aurein M3 (Aurein 1.2 analog) | ≤16 (Improved Activity) | ≤16 (Improved Activity) |
| Melittin | - | - |
| Cecropin B | - | - |
Anticancer Activity
The anticancer potential of peptides is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth in vitro. While specific IC50 values for this compound against a wide array of cancer cell lines are limited in the public domain, studies on Aurein 1.2 and its analogs demonstrate the family's potential in this area.
| Peptide/Drug | Cancer Cell Line | IC50 (µM) |
| Aurein 1.2 | H838 (Lung Cancer) | 26.9 ± 0.80 |
| U251MG (Glioblastoma) | 38.4 ± 0.24 | |
| MCF-7 (Breast Cancer) | 25.9 ± 0.79 | |
| IK-1 (Aurein 1.2 analog) | H838 (Lung Cancer) | 3.5 ± 0.74 |
| U251MG (Glioblastoma) | 3.4 ± 0.71 | |
| MCF-7 (Breast Cancer) | 3.0 ± 0.76 | |
| IK-2 (Aurein 1.2 analog) | H838 (Lung Cancer) | 3.7 ± 0.77 |
| U251MG (Glioblastoma) | 3.6 ± 0.18 | |
| MCF-7 (Breast Cancer) | 3.2 ± 0.87 | |
| IK-3 (Aurein 1.2 analog) | H838 (Lung Cancer) | 3.0 ± 0.74 |
| 5-Fluorouracil (5-FU) | SW480 (Colon Carcinoma) | Similar cytotoxicity to some Aurein 1.2 analogs |
| HT29 (Colorectal Adenocarcinoma) | Similar cytotoxicity to some Aurein 1.2 analogs |
Mechanism of Action
The primary mechanism of action for aurein peptides, including likely for this compound, is the disruption of the cell membrane. This is often described by the "carpet model".[6][7]
Caption: "Carpet Model" mechanism of Aurein peptides.
In this model, the cationic aurein peptides are initially attracted to the negatively charged components of microbial or cancer cell membranes. They then accumulate on the membrane surface, forming a "carpet-like" layer. Once a threshold concentration is reached, the peptides disrupt the membrane integrity, leading to the formation of pores or micelles, leakage of essential cellular contents, and ultimately, cell death.[6][7]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow of a typical MIC assay.
This procedure involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the lowest concentration of the agent that completely inhibits visible growth is recorded as the MIC.[8][9]
Cytotoxicity (IC50) Assay
The half-maximal inhibitory concentration (IC50) is determined using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Caption: Workflow of a typical MTT cytotoxicity assay.
This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. By measuring the absorbance of the formazan solution, the effect of the test compound on cell viability can be quantified and the IC50 value can be calculated.[5]
Conclusion
This compound, as a member of the aurein family of antimicrobial peptides, holds promise as a potential therapeutic agent due to its expected antimicrobial and anticancer activities. While specific quantitative data for this compound is still emerging, the extensive research on Aurein 1.2 and its analogs provides a strong foundation for its potential efficacy. The primary mechanism of action is believed to be through membrane disruption, a desirable trait for combating drug-resistant pathogens and cancer cells. Further research is warranted to fully elucidate the bioactivity profile of this compound and to establish its therapeutic index for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced therapeutic index of an antimicrobial peptide in mice by increasing safety and activity against multidrug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Susceptibility Testing of Antimicrobial Peptides to Better Predict Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Strategy for the Design of Aurein 1.2 Analogs with Enhanced Bioactivities by Conjunction of Cell-Penetrating Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 6. Controls and constrains of the membrane disrupting action of Aurein 1.2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Evaluation of the Antimicrobial Activity of Different Antimicrobial Peptides against a Range of Pathogenic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Aurein 3.2
For Immediate Use by Laboratory Personnel
Waste Classification and Disposal Routes
All waste generated during the handling of Aurein 3.2 must be classified and disposed of according to its nature. The following table summarizes the recommended disposal streams for different types of waste.
| Waste Category | Examples | Recommended Disposal Procedure | Citation |
| Solid Peptide Waste | Unused or expired this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats. | Collect in a clearly labeled, sealed container for chemical waste. Arrange for disposal through a licensed professional waste disposal service. | [1][2] |
| Liquid Peptide Waste | Stock solutions of this compound, contaminated buffers, and media. | Treat as hazardous chemical waste. Collect in an approved, sealed container. Do not pour down the drain. Follow institutional guidelines for chemical waste disposal. | [3] |
| Contaminated Sharps | Needles, syringes, and other sharps used for handling this compound. | Dispose of immediately in a designated, puncture-resistant sharps container for chemical or biomedical waste, according to institutional policy. | [2][4] |
| Contaminated Labware (Non-sharps) | Pipette tips, culture plates, and tubes. | Decontaminate if possible and permitted by institutional guidelines. Otherwise, dispose of as chemical or biomedical waste. | [5] |
| Spill Cleanup Material | Absorbent materials (e.g., sand, vermiculite) used to clean up this compound spills. | Collect in a sealed container, label as hazardous waste, and dispose of through the institution's chemical waste program. | [1][6] |
Experimental Protocol: Standard Spill Decontamination Procedure
In the event of a spill of this compound, follow these steps to ensure safety and proper cleanup:
-
Immediate Isolation: Alert personnel in the immediate area and restrict access to the spill site.
-
Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Containment of Liquid Spills: For liquid spills, cover with an absorbent material such as sand or vermiculite.
-
Collection of Spilled Material: Carefully sweep or scoop the absorbed material or spilled powder into a designated, sealable waste container.
-
Surface Decontamination: Clean the spill area thoroughly with soap and water. For stubborn residues on glassware, an acid bath may be necessary, following all applicable safety protocols.[5]
-
Ventilation: Ensure the area is well-ventilated during and after the cleanup process.
-
Waste Disposal: Label the container with the spilled material's identity and dispose of it as hazardous chemical waste according to your institution's procedures.[1][6]
This compound Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Decision workflow for the disposal of this compound waste.
Important Considerations
-
Consult Local Regulations: Always adhere to your institution's specific waste disposal guidelines, as well as local and national regulations.[1][4]
-
Antimicrobial Resistance: Improper disposal of antimicrobial agents can contribute to the development of resistant microorganisms in the environment.[4]
-
Unknown Hazards: Since the specific toxicity and environmental impact of this compound are not well-documented, it is crucial to treat it with caution and assume it is hazardous.[1]
-
Return to Supplier: In some cases, unused or expired products may be returned to the supplier for proper disposal.[4]
By following these procedures, you contribute to a safer laboratory environment and help protect our ecosystem from the potential adverse effects of antimicrobial peptide waste.
References
- 1. Peptide Synthesis - Peptide Protein Research Ltd (PPR Ltd) - Peptide Protein Research (PPR Ltd) [peptidesynthetics.co.uk]
- 2. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 5. peptiderecon.com [peptiderecon.com]
- 6. abcepta.com [abcepta.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Aurein 3.2
For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Aurein 3.2. Adherence to these guidelines is essential for ensuring laboratory safety and maintaining the integrity of your experimental outcomes.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is an antimicrobial peptide with membranolytic properties, meaning it disrupts cell membranes. While its primary targets are microbial and cancerous cells, it has the potential to affect healthy mammalian cells, including those of the researchers handling it. Direct contact with skin, eyes, or mucous membranes, as well as inhalation or ingestion, should be strictly avoided.
Based on the known activities of Aurein peptides, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound in its lyophilized (powder) or solubilized form.
| PPE Component | Specification | Purpose |
| Gloves | Nitrile, powder-free | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | N95 or higher rated respirator | Required when handling lyophilized powder to prevent inhalation. |
Handling and Storage Protocols
Proper handling and storage are critical to maintain the stability and purity of this compound, as well as to mitigate exposure risks.
Storage:
-
Lyophilized Powder: Store at -20°C or colder in a tightly sealed container, protected from light and moisture.
-
In Solution: Prepare aliquots to avoid repeated freeze-thaw cycles. Store at -20°C or colder. The shelf-life of peptides in solution is limited.
Handling Workflow:
The following diagram outlines the standard procedure for safely handling this compound from storage to experimental use.
This compound: Mechanism of Action and Potential Hazards
Aurein peptides, including this compound, are known to exert their antimicrobial and anticancer effects through the "carpet mechanism". This involves the peptide accumulating on the surface of a cell membrane and, upon reaching a critical concentration, disrupting the membrane's integrity, leading to cell lysis.
Signaling Pathway of Membrane Disruption:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
